4-Methylpyridine-3-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNKGAZLNOIECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281045 | |
| Record name | 4-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4808-71-3 | |
| Record name | 4808-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methylpyridine-3-sulfonic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 4-Methylpyridine-3-sulfonic acid (also known as 4-picoline-3-sulfonic acid), a key heterocyclic building block. The primary focus is on the established method of direct electrophilic sulfonation of 4-methylpyridine, a process characterized by its operational simplicity but demanding reaction conditions. We will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern its success. Furthermore, this guide will explore potential alternative multi-step synthetic strategies, offering a broader perspective on accessing this valuable compound. The content herein is synthesized from established literature and is intended to equip researchers with the foundational knowledge required for the successful preparation and purification of the target molecule.
Introduction and Strategic Overview
This compound is a substituted pyridinesulfonic acid, a class of compounds that serves as crucial intermediates in the pharmaceutical and dye industries. The introduction of a sulfonic acid group (-SO₃H) imparts high water solubility and provides a reactive handle for further chemical transformations. The specific substitution pattern of this compound, with a sulfonic acid group positioned meta to the ring nitrogen and ortho to the methyl group, dictates its unique chemical properties and potential applications.
The synthesis of this molecule is fundamentally challenged by the electron-deficient nature of the pyridine ring. The nitrogen heteroatom deactivates the ring towards electrophilic aromatic substitution (SEAr), necessitating forcing conditions to achieve sulfonation. This guide will focus on two principal strategic approaches:
-
Direct Electrophilic Sulfonation: The most historically significant and direct route, involving the reaction of 4-methylpyridine (4-picoline) with a potent sulfonating agent.
-
Multi-Step Synthesis via Pre-functionalized Intermediates: An alternative approach that builds the molecule sequentially, potentially offering milder conditions and different impurity profiles.
This document will provide a deep dive into the direct sulfonation pathway, as it represents the most robust and well-documented method.
The Primary Synthetic Route: Direct Sulfonation of 4-Methylpyridine
The direct sulfonation of pyridine and its alkylated derivatives is a classic, albeit challenging, electrophilic aromatic substitution reaction. The process relies on overcoming the inherent low reactivity of the pyridine nucleus through the use of highly reactive electrophiles and elevated temperatures.
Mechanistic Considerations and Regioselectivity
The sulfonation of an aromatic ring proceeds via the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the π-system of the ring. In the case of 4-methylpyridine, two factors govern the position of the incoming sulfo group:
-
The Directing Effect of the Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, deactivating all positions on the ring. However, it deactivates the C2 (ortho) and C4 (para) positions more significantly than the C3 (meta) position. This is because the resonance structures of the sigma-complex intermediate for ortho and para attack place an unfavorable positive charge directly on the electronegative nitrogen atom. Therefore, electrophilic substitution on an unsubstituted pyridine ring has a strong intrinsic preference for the 3-position.
-
The Directing Effect of the Methyl Group: The methyl group at C4 is a weak activating group and is ortho, para-directing. It directs incoming electrophiles to the C3 and C5 positions (ortho) and the nitrogen atom (para).
Fortunately, these two effects are synergistic. The inherent preference of the pyridine ring for 3-substitution is reinforced by the ortho-directing effect of the C4-methyl group. This strong regiochemical control ensures that the sulfonation of 4-methylpyridine proceeds with high selectivity to yield the desired this compound.
Figure 1. A high-level overview of the direct sulfonation process for converting 4-methylpyridine to its corresponding sulfonic acid.
Field-Proven Experimental Protocol
The following protocol is based on the authoritative work on the sulfonation of picolines by McElvain and Goese and represents the established industrial method.[1] Extreme caution must be exercised due to the highly corrosive nature of the reagents and the high temperatures involved.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Methylpyridine (4-Picoline) | 93.13 | 46.5 g (48.5 mL) | 0.50 | Dry, freshly distilled |
| Fuming Sulfuric Acid (Oleum) | Variable | 150 g (approx. 82 mL) | - | 20% SO₃ |
| Mercuric Sulfate (HgSO₄) | 296.65 | 5.0 g | 0.017 | Catalyst, HIGHLY TOXIC |
| Calcium Carbonate (CaCO₃) | 100.09 | As needed | - | For neutralization |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated |
Procedure:
-
Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add 150 g of 20% fuming sulfuric acid (oleum).
-
Addition of Reactant: While stirring and cooling the flask in an ice-water bath, slowly add 46.5 g (0.50 mol) of 4-methylpyridine. The addition should be dropwise to control the exothermic reaction and keep the internal temperature below 50°C.
-
Catalyst Addition: Once the addition is complete, carefully add 5.0 g of mercuric sulfate to the reaction mixture.
-
Heating: Heat the reaction mixture in a sand bath or with a suitable heating mantle. The temperature should be raised to 260-270°C and maintained in this range for 12 hours . The mixture will darken significantly.
-
Cooling and Quenching: After the heating period, allow the reaction mixture to cool to room temperature. With extreme caution and slow addition, pour the cooled, viscous mixture onto 500 g of crushed ice in a large beaker.
-
Neutralization and Isolation:
-
Heat the acidic solution to boiling and add solid calcium carbonate in small portions until the solution is neutral to litmus paper. This will precipitate calcium sulfate.
-
Filter the hot solution by suction filtration to remove the insoluble calcium sulfate. Wash the filter cake with hot water.
-
Combine the filtrate and washings. This solution contains the calcium salt of this compound.
-
-
Conversion to Free Acid:
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Concentrate the solution by evaporation under reduced pressure until crystallization begins.
-
Cool the concentrated solution in an ice bath to complete the precipitation of this compound.
-
-
Purification:
-
Collect the crude product by filtration.
-
Recrystallize the solid from hot water to yield the purified product. A typical yield for this reaction is approximately 40-50%.[1]
-
Trustworthiness & Self-Validation: The success of this protocol is validated by the isolation of a water-soluble solid that gives the expected analytical data (e.g., NMR, MS) for this compound. The formation of a dense white precipitate (calcium sulfate) during neutralization is a key indicator that the sulfonation reaction has occurred and sulfuric acid is present.
Alternative Synthetic Strategies
While direct sulfonation is the most common route, other multi-step pathways are conceivable, particularly for applications requiring different impurity profiles or avoidance of mercury catalysts. These routes are often based on analogous syntheses for other pyridinesulfonic acids.
Synthesis from 3-Halo-4-methylpyridine
A plausible alternative route mirrors the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine. This strategy involves activating the pyridine ring towards nucleophilic substitution by forming the N-oxide.
Figure 2. A conceptual multi-step synthesis of this compound, adapted from established methods for pyridine-3-sulfonic acid.
This pathway involves three key transformations:
-
N-Oxidation: The starting 3-halo-4-methylpyridine is oxidized to its N-oxide, which activates the C2 and C4 positions to nucleophilic attack and deactivates the C3 position.
-
Nucleophilic Sulfonation: The N-oxide is reacted with a sulfite salt (e.g., sodium sulfite), where the sulfite ion acts as a nucleophile, displacing the halide at the 3-position.
-
Reduction: The final step involves the reduction of the N-oxide back to the pyridine, yielding the final product. This is often accomplished by catalytic hydrogenation.
While this method avoids the use of mercury and extremely high temperatures, it is a longer sequence and may present its own challenges in terms of substrate availability and reaction optimization.
Conclusion
The synthesis of this compound is a mature process dominated by the direct sulfonation of 4-picoline. This method, while requiring harsh conditions and the use of a toxic mercury catalyst, is effective and highly regioselective due to the synergistic directing effects of the ring nitrogen and the methyl group. The detailed protocol provided in this guide serves as a reliable starting point for laboratory-scale preparation. Alternative multi-step syntheses, while less documented for this specific molecule, represent viable research avenues for developing mercury-free and potentially milder production methods. Researchers and drug development professionals can use this guide to make informed decisions when this critical building block is required in their synthetic campaigns.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpyridine-3-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylpyridine-3-sulfonic acid (CAS No: 4808-71-3). As a substituted pyridinesulfonic acid, this compound holds potential interest for applications in pharmaceutical and materials sciences. This document delves into its structural and chemical characteristics, including predicted and known properties such as molecular weight, melting point, pKa, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, emphasizing the principles of scientific integrity and self-validating methodologies. The guide is designed to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material science, offering both foundational knowledge and practical experimental guidance.
Introduction
This compound is a heterocyclic organic compound that incorporates both a pyridine ring and a sulfonic acid functional group. The pyridine moiety, a foundational structure in many biologically active molecules, provides a basic nitrogen center, while the sulfonic acid group imparts strong acidic properties. This unique combination of functional groups suggests a range of potential applications, from its use as a catalyst in organic synthesis to its role as a counterion in the formation of pharmaceutical salts. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.
This guide aims to consolidate the available data on this compound and to provide robust, step-by-step protocols for its characterization. By presenting this information in a structured and accessible format, we intend to empower researchers to confidently work with and explore the potential of this compound.
Molecular Structure and Identification
A clear understanding of the molecular structure is the cornerstone of predicting and interpreting the physicochemical properties of a compound.
Figure 1: 2D Chemical Structure of this compound.
| Identifier | Value |
| CAS Number | 4808-71-3 |
| Molecular Formula | C6H7NO3S |
| Molecular Weight | 173.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | YQNKGAZLNOIECR-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The data presented below is a combination of experimentally reported values and computationally predicted data. Predicted values are clearly indicated and should be used as an estimation until empirically verified.
| Property | Value | Source |
| Melting Point | >300 °C | |
| Boiling Point | Decomposes before boiling (Expected) | - |
| pKa | -2.23 (Predicted) | [1] |
| Appearance | Off-white to yellow solid | [1] |
Solubility Profile
Experimental Protocols for Physicochemical Characterization
To facilitate further research and application, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility
Principle: This protocol is based on the equilibrium saturation method, a robust and widely accepted technique for determining the solubility of a solid compound in a given solvent.
Figure 2: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of deionized water to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound should be prepared beforehand.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Determination of pKa via Potentiometric Titration
Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a strong acid like a sulfonic acid, potentiometric titration can be employed to determine its pKa value.
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.
Predicted IR Spectrum
The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, and the C=C and C=N stretching vibrations of the pyridine ring.
Synthesis and Potential Applications
The synthesis of this compound can likely be achieved through the sulfonation of 4-methylpyridine (also known as γ-picoline).[2] This typically involves reacting 4-methylpyridine with a sulfonating agent such as oleum (fuming sulfuric acid).
Given its structure, this compound has several potential applications in drug development and other scientific fields:
-
Pharmaceutical Salt Formation: The strong acidic nature of the sulfonic acid group makes it an excellent candidate for forming stable, crystalline salts with basic drug molecules, potentially improving their solubility and bioavailability.
-
Catalysis: The combination of an acidic site and a basic nitrogen atom in the same molecule could allow it to function as a bifunctional catalyst in certain organic reactions.
-
Building Block for Chemical Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity.
Conclusion
This compound is a compound with intriguing physicochemical properties stemming from its unique molecular architecture. While a complete experimental dataset for this molecule is not yet available in the public domain, this guide has consolidated the existing information and provided a framework for its empirical characterization. The detailed experimental protocols and theoretical predictions presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the properties and potential applications of this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.
References
molecular structure and weight of 4-Methylpyridine-3-sulfonic acid
An In-Depth Technical Guide to 4-Methylpyridine-3-sulfonic Acid: Properties, Synthesis, and Applications in Modern Research
Executive Summary
This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical industries.[1] As a substituted pyridine derivative, it combines the versatile coordination properties of the pyridine ring with the strong acidity and polarity of the sulfonic acid group. This unique combination makes it a valuable building block in the synthesis of novel compounds, particularly in the realm of drug discovery where molecular properties such as solubility and acidity are critical design parameters. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, synthetic methodologies, analytical characterization, and key applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the molecular identity and key physicochemical characteristics of this compound.
Molecular Structure and Identity
This compound consists of a pyridine ring substituted with a methyl group at the 4-position and a sulfonic acid (-SO₃H) group at the 3-position.[2] The electron-donating nature of the methyl group and the strong electron-withdrawing and acidic properties of the sulfonic acid group create a unique electronic profile that influences the molecule's reactivity and interaction potential.
References
solubility and stability of 4-Methylpyridine-3-sulfonic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Methylpyridine-3-sulfonic Acid
Abstract
This compound is a bifunctional organic compound featuring both a pyridine ring and a sulfonic acid moiety. This unique structure imparts specific physicochemical properties that are of significant interest in pharmaceutical sciences, materials science, and catalysis. This technical guide provides a comprehensive examination of the solubility and chemical stability of this compound. We delve into the theoretical underpinnings of its behavior in various media and present detailed, field-proven experimental protocols for its quantitative analysis. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, anticipate challenges, and interpret data with a higher degree of confidence.
Introduction: Physicochemical Profile
This compound (C₆H₇NO₃S, Molar Mass: 173.19 g/mol ) is a pyridine derivative characterized by a strongly acidic sulfonic acid group at the 3-position and an electron-donating methyl group at the 4-position.[1] This substitution pattern governs its electronic properties, acid-base behavior, and ultimately, its solubility and stability.
The sulfonic acid group, with a pKa value estimated to be around -1.8, is almost completely ionized in aqueous solutions, making it a strong acid.[1] This ionization is the primary driver for its high aqueous solubility.[1][2] Conversely, the pyridine nitrogen is basic, but its basicity is significantly attenuated by the potent electron-withdrawing effect of the adjacent sulfonic acid group.[1] The compound typically presents as a white to off-white crystalline solid with a high melting point (above 300°C), which is indicative of its high thermal stability in the solid state.[1]
Understanding these fundamental properties is paramount for applications ranging from its use as a catalyst in organic synthesis to its development as a pharmaceutical intermediate.[1]
Caption: Chemical structure and key properties of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation design, and purification processes. The presence of the highly polar sulfonic acid group dominates the solubility characteristics of this compound.
Theoretical Considerations
Aqueous Solubility: The sulfonic acid group (-SO₃H) readily engages in strong hydrogen bonding with water molecules, leading to high aqueous solubility.[2] In aqueous media, the compound exists predominantly in its ionized sulfonate form, further enhancing its interaction with polar water molecules. Aqueous crystallization is a highly effective method for its purification, leveraging this high water solubility.[1]
Organic Solvent Solubility: Solubility in organic solvents is a function of solvent polarity. Based on the behavior of structurally similar compounds like pyridine-2-sulfonic acid, solubility is expected in polar protic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents like DMSO.[1][3][4] Solubility is anticipated to be significantly lower in non-polar solvents like hexanes or toluene due to the molecule's high polarity.
pH-Dependent Solubility: The compound possesses both an acidic and a basic functional group, meaning its net charge and therefore its solubility can be influenced by pH. However, the sulfonic acid group is so strong that it remains ionized (as the sulfonate, -SO₃⁻) across the entire practical pH range. The pyridine nitrogen (pKa ≈ 1-2) will be protonated only under very strongly acidic conditions. Therefore, significant pH-dependent solubility changes are not expected in the typical pH 1-10 range.
Quantitative Solubility Data (Illustrative)
Precise quantitative solubility data for this compound is not widely available in the public literature. The following table provides an illustrative framework of expected solubility behavior based on its chemical structure and data from related compounds. Researchers should determine this data experimentally for their specific solvent systems and conditions.
| Solvent | Type | Temperature (°C) | Expected Solubility (g/L) | Rationale |
| Water | Polar Protic | 25 | > 200 | Strong hydrogen bonding and ionization.[1][2] |
| Methanol | Polar Protic | 25 | 50 - 150 | Good hydrogen bonding capability. |
| Ethanol | Polar Protic | 25 | 20 - 80 | Lower polarity than methanol. |
| Acetonitrile | Polar Aprotic | 25 | 1 - 10 | Moderate polarity, limited H-bonding. |
| Dichloromethane | Non-polar | 25 | < 0.1 | Polarity mismatch.[3] |
| Hexane | Non-polar | 25 | < 0.01 | Strong polarity mismatch. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound. The subsequent quantification can be performed using a validated stability-indicating HPLC-UV method.
Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.[3]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, acetonitrile). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or incubator (e.g., at 25°C and 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) that is chemically compatible with the solvent and has been pre-saturated with the solution to avoid analyte loss due to adsorption.[3]
-
Dilution & Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4.2 for a sample method). Calculate the concentration in the original saturated solution by applying the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Stability Profile
Assessing the intrinsic stability of a compound is a cornerstone of drug development and chemical manufacturing. Forced degradation (stress testing) studies are employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5]
Theoretical Considerations
The stability of this compound is influenced by both the pyridine ring and the sulfonic acid group.
-
Hydrolytic Stability: Aromatic sulfonic acids can undergo hydrolytic desulfonation (cleavage of the C-S bond) under harsh conditions, particularly in the presence of water at elevated temperatures.[6] The stability towards hydrolysis generally increases as the electron density of the aromatic ring decreases.[6] The pyridine ring itself is relatively stable to hydrolysis but can be susceptible to degradation under extreme pH and heat.
-
Oxidative Stability: The pyridine ring and the methyl group are potential sites for oxidation. The nitrogen atom can be oxidized to an N-oxide, a common metabolic pathway for pyridines.[7] The methyl group could potentially be oxidized to a carboxylic acid. Strong oxidizing agents (e.g., H₂O₂) will likely lead to degradation.
-
Thermal Stability: As evidenced by its high melting point, the compound is very stable to heat in its solid form.[1] In solution, thermal stress can accelerate other degradation pathways like hydrolysis.
-
Photostability: Pyridine-containing compounds can be susceptible to photolytic degradation. It is essential to evaluate the compound's stability under UV and visible light exposure as per ICH Q1B guidelines.[8]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[8]
Objective: To identify the degradation pathways and primary degradation products of this compound under various stress conditions.
Methodology: A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Treat the solution with 0.1 M HCl.
-
Maintain at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Treat the solution with 0.1 M NaOH.
-
Maintain at an elevated temperature (e.g., 60-80°C) for a set period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Treat the solution with a suitable concentration of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep at room temperature for a set period, protected from light.
-
Quench the reaction if necessary and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat the solution (in a neutral pH buffer) at a high temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solution (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal effects from photolytic effects.[8]
-
Control Samples: For each condition, a blank (solvent with stressor) and a control (compound in solvent without stressor) should be run in parallel. All samples should be analyzed using a validated stability-indicating method.
Caption: General workflow for a forced degradation study.
Analytical Methodologies
Robust analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.
Method Development Considerations
A stability-indicating analytical method (SIAM) is one that can accurately quantify the decrease in the amount of the active compound due to degradation. Crucially, it must also resolve the parent peak from all potential degradation product peaks and any excipients.
-
Column Choice: A reversed-phase C18 column is a common starting point for polar aromatic compounds.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer should be chosen to ensure consistent ionization state and good peak shape; for a sulfonic acid, a pH in the 2.5-4.0 range is often effective.
-
Detection: UV detection is suitable due to the aromatic pyridine ring. A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax).
Example HPLC-UV Method for Quantification
This method serves as a starting point and must be fully validated according to ICH guidelines for its intended purpose.
| Parameter | Condition |
| Instrumentation | HPLC system with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | Isocratic: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm (determine λmax experimentally) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Conclusion
This compound is a highly polar, water-soluble compound with notable thermal stability. Its solubility is dominated by the strongly acidic sulfonic acid group, while its stability profile is a function of both the pyridine ring and the C-S bond. This guide has provided the theoretical context and practical, detailed protocols necessary for researchers to thoroughly characterize these critical physicochemical properties. By implementing the described methodologies for solubility determination and forced degradation, scientists can generate the robust data required to advance their research and development objectives, from optimizing reaction conditions and purification processes to designing stable pharmaceutical formulations.
References
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. capitalresin.com [capitalresin.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic Effects of Substituents on 4-Methylpyridine-3-sulfonic acid
Introduction: The Pyridine Ring as a Canvas for Electronic Modulation
In the landscape of heterocyclic aromatic compounds, pyridine holds a position of paramount importance, particularly in the realms of medicinal chemistry and materials science. Its six-membered ring, containing one nitrogen atom, creates a unique electronic environment characterized by π-electron deficiency and a lone pair of electrons on the nitrogen, rendering it basic. The reactivity, stability, and biological activity of pyridine derivatives are profoundly influenced by the electronic effects of substituents attached to the ring. These effects, broadly categorized as inductive and resonance effects, modulate the electron density distribution within the ring and at the nitrogen atom, thereby fine-tuning the molecule's physicochemical properties.
This guide provides a detailed exploration of the electronic landscape of 4-Methylpyridine-3-sulfonic acid, a molecule featuring a fascinating interplay of electron-donating and electron-withdrawing groups. By dissecting the individual contributions of the methyl and sulfonic acid substituents and their combined influence, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's electronic character.
Part 1: Deconstructing the Substituent Effects
The electronic properties of this compound are a direct consequence of the electronic tug-of-war between the methyl group at the 4-position and the sulfonic acid group at the 3-position.
The 4-Methyl Group: An Electron-Donating Contributor
The methyl group (–CH₃) is a classic example of an electron-donating group (EDG). Its electron-releasing nature stems from two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbon atoms of the pyridine ring. This difference in electronegativity leads to a slight push of electron density from the methyl group onto the ring through the sigma (σ) bond framework.
-
Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This donation of electron density further enriches the ring.
Positioned at the 4-position (para to the nitrogen), the methyl group's electron-donating effects are effectively transmitted through the π-system, increasing the electron density at the nitrogen atom. This is reflected in the pKa of its conjugate acid. For instance, the pKa of the 4-methylpyridinium ion is approximately 5.98, which is higher than that of the pyridinium ion (pKa ≈ 5.2), indicating that 4-methylpyridine is a stronger base.[1][2]
Diagram: Electronic Effects of the 4-Methyl Group
Caption: Inductive and hyperconjugative effects of the 4-methyl group.
The 3-Sulfonic Acid Group: A Potent Electron-Withdrawing Force
The sulfonic acid group (–SO₃H) is a powerful electron-withdrawing group (EWG). Its ability to decrease electron density in the pyridine ring is attributed to:
-
Inductive Effect (-I): The sulfur atom in the sulfonic acid group is bonded to three highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being electron-deficient. Consequently, it withdraws electron density from the pyridine ring through the σ-bond.[3]
-
Resonance Effect (-M or -R): The sulfonic acid group can delocalize the π-electrons of the pyridine ring onto its oxygen atoms through resonance, further depleting the ring of electron density.[3][4] This effect is particularly pronounced when the group is in conjugation with the π-system.
Located at the 3-position (meta to the nitrogen), the –SO₃H group's strong electron-withdrawing inductive effect significantly reduces the basicity of the pyridine nitrogen. The pKa of pyridine-3-sulfonic acid is notably low, with some predictions around -2.30, indicating it is a very weak base.[5][6]
Diagram: Electronic Effects of the 3-Sulfonic Acid Group
Caption: Inductive and resonance effects of the 3-sulfonic acid group.
Part 2: The Combined Influence in this compound
In this compound, the electron-donating methyl group and the electron-withdrawing sulfonic acid group exert opposing electronic influences on the pyridine ring. The net effect on the molecule's properties, particularly the basicity of the nitrogen and the reactivity of the ring, is a result of the interplay between these two forces.
Given the potent electron-withdrawing nature of the sulfonic acid group, it is expected to dominate the electronic landscape of the molecule. The electron-donating effect of the methyl group, while present, will only partially mitigate the strong electron-withdrawing influence of the –SO₃H group. Consequently, this compound is expected to be a significantly weaker base than 4-methylpyridine and even pyridine itself.
The substitution pattern also influences the reactivity of the ring towards electrophilic substitution. The sulfonic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. This complex interplay of directing effects can be harnessed for selective functionalization of the remaining positions on the pyridine ring.
Part 3: Quantitative and Methodological Assessment
To move from a qualitative description to a quantitative understanding of the electronic effects in this compound, a combination of experimental and computational methods is employed.
Hammett Substituent Constants
Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. While extensive data exists for benzene derivatives, values for pyridine systems are also available and can be used to predict reactivity.[7][8][9][10][11][12]
| Substituent/System | pKa (of conjugate acid) | Hammett Constant (σ) Approximation |
| Pyridine | ~5.25 | 0 |
| 4-Methylpyridine | 5.98[1] | σₚ ≈ -0.17 (for benzene systems) |
| Pyridine-3-sulfonic acid | Predicted ~ -2.30[5][6] | σₘ ≈ +0.70 (for benzene systems) |
Note: Hammett constants for pyridine systems can vary depending on the reaction series. The values for benzene systems are provided for general comparison of electronic effects.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa of the pyridine nitrogen is a direct experimental measure of the net electronic effect of the substituents.
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Due to the presence of the sulfonic acid group, a titration with a strong acid (HCl) may also be necessary to determine the pKa of the pyridine nitrogen if the compound exists as a zwitterion.
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to visualize and quantify electronic effects.[13][14][15][16]
Methodology:
-
Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This provides a clear picture of the electron distribution.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge on each atom, providing a numerical representation of the inductive and resonance effects.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.
Conclusion
The electronic character of this compound is a product of the competing influences of a para-donating methyl group and a meta-withdrawing sulfonic acid group. The overwhelmingly strong electron-withdrawing nature of the sulfonic acid group dictates the molecule's overall properties, rendering the pyridine nitrogen significantly less basic. Understanding this electronic interplay is crucial for predicting the molecule's behavior in chemical reactions and biological systems. The methodologies outlined in this guide, from experimental pKa determination to computational analysis, provide a robust framework for the comprehensive characterization of substituted pyridine derivatives, aiding in the rational design of new molecules for pharmaceutical and material science applications.
References
- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 10. Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Thermal Decomposition Profile of 4-Methylpyridine-3-sulfonic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the anticipated thermal decomposition profile of 4-Methylpyridine-3-sulfonic acid. In the absence of extensive literature on this specific molecule, this document leverages expert knowledge of analogous compounds and foundational principles of thermal analysis to present a scientifically grounded, hypothetical profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal stability and degradation pathways of pyridine-based sulfonic acids.
Introduction to this compound and its Thermal Stability
This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior during formulation and in its final application. Thermal decomposition studies are critical for identifying potential hazards, such as the release of toxic gases, and for establishing processing limits.
The structure of this compound, featuring a pyridine ring substituted with a methyl and a sulfonic acid group, suggests a complex thermal decomposition pathway. The sulfonic acid moiety is known to be susceptible to thermal cleavage, while the pyridine ring itself is relatively stable. The interplay between these functional groups will dictate the overall decomposition profile.
Recommended Analytical Methodologies
To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.
Experimental Workflow
The following diagram illustrates the recommended experimental workflow for characterizing the thermal decomposition of this compound.
Caption: Experimental workflow for thermal analysis.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Data Collection: Record the sample mass as a function of temperature.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.
Anticipated Thermal Decomposition Profile
Based on the thermal behavior of related aromatic sulfonic acids, a multi-stage decomposition is anticipated for this compound.[1]
Hypothetical TGA and DSC Data
The following table summarizes the expected key events in the thermal decomposition of this compound.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event | DSC Peak |
| Stage 1 | 200 - 300 | ~46.8% | Desulfonation: Loss of SO₃ | Endothermic |
| Stage 2 | > 300 | Variable | Decomposition of the 4-methylpyridine moiety | Exothermic |
Proposed Decomposition Pathway
The initial and most significant decomposition event is expected to be the cleavage of the C-S bond, leading to the loss of sulfur trioxide (SO₃) and the formation of 4-methylpyridine.[1] This desulfonation is a common thermal decomposition pathway for aromatic sulfonic acids.[1] Following this, the resulting 4-methylpyridine would decompose at higher temperatures.
Caption: Proposed thermal decomposition pathway.
Mechanistic Interpretation and Causality
-
Stage 1: Desulfonation: The C-S bond in aromatic sulfonic acids is thermally labile. The initial endothermic event observed in DSC would correspond to the energy required to break this bond. The theoretical mass loss for the removal of SO₃ (molar mass ≈ 80.06 g/mol ) from this compound (molar mass ≈ 173.19 g/mol ) is approximately 46.2%, which would be confirmed by the TGA data.
-
Stage 2: Pyridine Ring Decomposition: 4-methylpyridine, the product of the initial desulfonation, is a relatively stable aromatic compound. Its decomposition would occur at a significantly higher temperature and is likely to be a complex process involving multiple bond cleavages. This stage would likely show an exothermic profile in the DSC due to the combustion of the organic fragments, leading to the formation of various gaseous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
Safety Considerations and Hazardous Decomposition Products
The thermal decomposition of this compound is expected to release hazardous gases.[2] The primary concerns are:
-
Sulfur Oxides: The initial decomposition step liberates sulfur trioxide (SO₃), which is a corrosive and toxic gas. In the presence of moisture, it will form sulfuric acid.
-
Nitrogen Oxides: Decomposition of the pyridine ring at higher temperatures will produce various nitrogen oxides (NOx), which are also toxic and environmental pollutants.[2][3]
-
Carbon Oxides: Incomplete combustion can lead to the formation of carbon monoxide (CO), a highly toxic gas, in addition to carbon dioxide (CO₂).[2][3]
Appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential when handling this compound at elevated temperatures. It is highly recommended to couple the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases in real-time.[4]
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, thermal decomposition profile for this compound. The proposed two-stage decomposition mechanism, initiated by desulfonation followed by the breakdown of the resulting 4-methylpyridine, is based on established chemical principles and data from analogous compounds. The experimental protocols and safety considerations outlined herein provide a robust framework for researchers to safely and accurately characterize the thermal stability of this and similar molecules. The insights gained from such studies are crucial for the advancement of drug development and chemical manufacturing processes.
References
literature review on pyridine sulfonic acid derivatives
An In-depth Technical Guide to Pyridine Sulfonic Acid Derivatives: Synthesis, Properties, and Therapeutic Applications
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to a multitude of natural products, vitamins, and synthetic drugs.[1][][3] Its basic nitrogen atom, ability to form hydrogen bonds, and compact aromatic structure make it a versatile building block in drug design.[] When this heterocyclic core is functionalized with a sulfonic acid or sulfonamide moiety—a potent, strongly acidic, and electron-withdrawing group—a class of compounds with remarkable chemical properties and diverse pharmacological activities emerges: the pyridine sulfonic acid derivatives.[1][4]
These derivatives have garnered significant attention from researchers and drug development professionals for their demonstrated efficacy in a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][5] The sulfonic acid group significantly influences the molecule's polarity, acidity, and ability to interact with biological targets, while the pyridine ring provides a vector for further structural modification and interaction with receptor sites.[4] This guide offers a comprehensive exploration of the synthesis, physicochemical characteristics, and biological evaluation of pyridine sulfonic acid derivatives, providing field-proven insights for their application in modern drug discovery.
Physicochemical Properties: A Tale of Two Functional Groups
The interplay between the basic pyridine ring and the highly acidic sulfonic acid group dictates the unique physicochemical profile of these derivatives, which is crucial for their pharmacokinetic and pharmacodynamic behavior. The pyridine nitrogen imparts basicity and a potential for hydrogen bonding, whereas the sulfonate group is a strong electron-withdrawing group that modulates the molecule's overall acidity and polarity.[1]
3-Pyridinesulfonic acid, for example, presents as a stable, white crystalline powder with a high melting point (often exceeding 300°C), indicating a robust molecular structure suitable for multi-step synthesis.[4] Its solubility in water is a key advantage, facilitating its use in common aqueous reaction media.[4] The sulfonic acid group itself is strongly acidic, enabling it to participate in various acid-catalyzed reactions or to be converted into other valuable functional groups like sulfonyl chlorides and sulfonamides, which serve as critical intermediates for a wide array of chemical products.[4]
Below is a comparative summary of the key physicochemical properties of the parent pyridine scaffold and its sulfonic acid derivatives.
| Property | Pyridine | Pyridine-2-Sulfonic Acid | Pyridine-3-Sulfonic Acid | Reference(s) |
| Molecular Formula | C₅H₅N | C₅H₅NO₃S | C₅H₅NO₃S | [1][4] |
| Molecular Weight | 79.10 g/mol | 159.16 g/mol | 159.16 g/mol | [1][4] |
| Appearance | Colorless liquid | White to light yellow powder/crystal | White to almost white crystalline powder | [1][4] |
| Melting Point | -41.6 °C | 244-249 °C | >300 °C | [1][4] |
| Water Solubility | Miscible | Almost transparent | Soluble | [1][4] |
| pKa | 5.23 (of pyridinium ion) | -2.92 (Predicted) | -2.30 (Predicted) | [1][4] |
Synthetic Strategies: Crafting the Core Structure
The synthesis of pyridine sulfonic acids is a well-established field, with methodologies varying based on the desired position of the sulfonic acid group on the pyridine ring. The choice of synthetic route is critical, as direct sulfonation of the pyridine ring can be challenging and often requires harsh conditions.
Synthesis of Pyridine-3-Sulfonic Acid
A robust and industrially scalable method for preparing pyridine-3-sulfonic acid involves a multi-step process starting from 3-chloropyridine.[6][7] Direct substitution of the chlorine atom with a sulfonic acid group is not feasible.[7] Therefore, the synthesis proceeds via an N-oxide intermediate.
The workflow can be visualized as follows:
Caption: Synthetic workflow for Pyridine-3-Sulfonic Acid.
Experimental Protocol: Synthesis of Pyridine-3-Sulfonic Acid from 3-Chloropyridine-N-oxide
This protocol is adapted from established industrial processes and provides a reliable method for laboratory-scale synthesis.[6][8]
Step 1: Sulfonation
-
In a suitable reaction vessel, dissolve sodium bisulfite (18.7 kg) in water (55.8 L).
-
Adjust the pH of the solution to 9.0-9.5 using sodium hydroxide (14.4 kg). Causality: An alkaline medium is required for the nucleophilic substitution of the chlorine atom.
-
Add crude 3-chloropyridine-N-oxide (11.7 kg) to the solution.
-
Transfer the mixture to an autoclave and heat to 145°C. Maintain this temperature with stirring for 17 hours. A pressure of 4 to 5 bar will develop.
-
After the reaction is complete, cool the mixture to 90°C.
Step 2: Reduction
-
To the resulting solution of pyridine-3-sulfonic acid-N-oxide, add sodium hydroxide (1 kg, 50 wt%) to ensure the solution remains alkaline.
-
Under a nitrogen atmosphere, carefully add Raney nickel (0.5 kg) as the reduction catalyst.
-
Heat the suspension to 100-110°C.
-
Pressurize the autoclave with hydrogen gas to 7 bar.
-
Continue hydrogenation for 16 hours. Causality: Catalytic hydrogenation is a standard and efficient method for reducing N-oxides back to the parent pyridine.
-
Cool the mixture to 70°C and separate the Raney nickel catalyst using a pressure filter.
Step 3: Isolation and Purification
-
The resulting filtrate contains the sodium salt of pyridine-3-sulfonic acid.
-
The free acid can be isolated by acidification (e.g., with HCl) followed by crystallization, typically from an alcohol/water mixture.[9]
Pharmacological Applications and Biological Activities
Pyridine sulfonic acid derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their mechanism of action is often tied to the ability of the sulfonamide or sulfonic acid group to mimic a phosphate or carboxylate group, enabling it to act as a potent enzyme inhibitor.
Caption: Diverse biological activities of pyridine sulfonic acid derivatives.
Carbonic Anhydrase Inhibition
Pyrazolopyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes.[5] Certain derivatives showed potent inhibitory activity against cytosolic human isoforms hCA I and hCA II, as well as bacterial CAs.[5] This suggests their potential as novel antibacterial agents with an alternative mechanism of action, which is crucial in combating drug resistance.[5]
Metabolic Regulation
Pyridine-3-sulfonic acid, a structural analog of nicotinic acid, has been shown to significantly reduce hepatic cholesterol synthesis in rats.[10] While it did not demonstrate serum cholesterol-lowering activity in the studied models, its direct impact on the synthesis pathway within the liver highlights its potential as a tool for studying lipid metabolism.[10]
Pharmaceutical Intermediates
Beyond its direct biological activity, pyridine-3-sulfonic acid is a critical intermediate in the synthesis of major pharmaceuticals.[4] Most notably, it is an indispensable component in the manufacturing pathway for Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[4] The high stability, purity, and predictable reactivity of pyridine-3-sulfonic acid are essential for the successful synthesis of this complex active pharmaceutical ingredient.[4]
Broad-Spectrum Antimicrobial and Psychotropic Activities
The pyridine scaffold is a well-known contributor to antimicrobial drugs.[][11] When combined with a sulfonic acid or related moiety, the resulting derivatives have shown exciting activity against both Gram-positive and Gram-negative bacteria.[] Furthermore, recent studies on thioalkyl derivatives of pyridine have revealed significant psychotropic properties, including anxiolytic, sedative, and antidepressant effects.[12] Notably, some derivatives exhibited anxiolytic activity several times greater than that of diazepam, marking them as promising candidates for developing new neuropsychiatric therapeutics.[12]
Conclusion and Future Outlook
Pyridine sulfonic acid derivatives represent a versatile and pharmacologically significant class of compounds. The strategic combination of the pyridine core and the sulfonic acid functional group yields molecules with favorable physicochemical properties and a wide range of biological activities. From their role as crucial intermediates in the synthesis of blockbuster drugs like Vonoprazan to their potential as novel carbonic anhydrase inhibitors and neuropsychiatric agents, their importance in medicinal chemistry continues to grow. Future research should focus on expanding the structural diversity of these derivatives, exploring new synthetic methodologies, and conducting in-depth structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. The insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methylpyridine-3-sulfonic acid: Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Compound in the Landscape of Pyridine Chemistry
4-Methylpyridine-3-sulfonic acid, a distinct isomer within the family of pyridine sulfonic acids, holds a unique position in the realm of heterocyclic chemistry. While its history is not as extensively documented as its parent compound, pyridine-3-sulfonic acid, its development is intrinsically linked to the broader scientific pursuit of functionalizing the pyridine ring. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
A Legacy of Pyridine Sulfonation: The Historical Context
The journey to understanding this compound begins with the foundational work on its parent molecule. The first successful sulfonation of pyridine was achieved by O. Fischer in 1882.[1] This pioneering work involved heating pyridine with concentrated sulfuric acid at high temperatures (300-350°C) for an extended period, yielding pyridine-3-sulfonic acid.[1] Subsequent research focused on refining this process to achieve milder reaction conditions and improved yields.
Modern industrial methods for producing pyridine-3-sulfonic acid often employ a multi-step process. One patented method involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by reaction with a sulfonating agent to form 3-sulfonic acid-pyridine-N-oxide. The final step is a catalytic reduction to yield pyridine-3-sulfonic acid.[1] This more controlled approach avoids the harsh conditions of early methods and allows for the production of a heavy metal-free product.[1]
The synthesis of methylated pyridine sulfonic acids, such as the isomers of methylpyridine sulfonic acid, builds upon this historical foundation. The introduction of a methyl group to the pyridine ring influences the regioselectivity of the sulfonation reaction, presenting unique synthetic challenges and opportunities.
Synthesis and Chemical Properties of this compound
The synthesis of this compound is not as straightforward as a direct sulfonation of 4-methylpyridine (4-picoline). The directing effects of the pyridine nitrogen and the methyl group on electrophilic aromatic substitution make the introduction of a sulfonic acid group at the 3-position a nuanced process. While direct sulfonation of picolines often requires harsh conditions, such as the use of oleum or fuming sulfuric acid at high temperatures, alternative strategies are often employed to achieve specific isomers.[2]
One plausible synthetic approach involves a multi-step sequence, potentially starting from a pre-functionalized 4-methylpyridine derivative. For instance, methods for the synthesis of 3-substituted 4-methylpyridines could be adapted. A relevant patent describes the preparation of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid, highlighting a strategy for introducing a functional group at the desired 3-position.[3] This amino group could then potentially be converted to a sulfonic acid via a Sandmeyer-type reaction.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 4808-71-3 | |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | |
| Melting Point | >300 °C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.19 g/mol ). Fragmentation patterns could provide further structural information. The NIST WebBook provides the mass spectrum for the parent molecule, 4-methylpyridine, which can serve as a reference for the fragmentation of the pyridine core.[4]
Applications and Biological Significance: An Area of Emerging Interest
While specific, large-scale industrial applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas, particularly in medicinal chemistry and materials science.
Pyridine sulfonic acids, in general, are utilized as intermediates in the synthesis of pharmaceuticals and dyes.[1] The sulfonic acid group imparts increased water solubility, a desirable property for drug candidates and certain industrial applications.
The biological activity of pyridine derivatives is a vast and active area of research. While no specific biological studies on this compound were identified in the initial search, a related compound, 4-hydroxy-pyridine-3-sulfonic acid, is used in the manufacturing of the diuretic drug Torsemide.[5] This suggests that methylpyridine sulfonic acids could serve as valuable building blocks for the synthesis of novel therapeutic agents.
Experimental Workflow: A Proposed Synthetic Approach
Based on the available literature for related compounds, a potential, though unconfirmed, synthetic workflow for this compound is proposed below. This serves as a conceptual guide for researchers aiming to synthesize this molecule.
Caption: Proposed synthetic workflow for this compound.
Conclusion: A Molecule with Untapped Potential
This compound represents a fascinating, albeit less-explored, corner of pyridine chemistry. Its history is interwoven with the broader development of pyridine sulfonation techniques. While direct, detailed historical accounts of its discovery are scarce, its existence and basic properties are confirmed. The synthesis of this specific isomer presents a challenge that likely requires a multi-step approach rather than a simple direct sulfonation. The potential applications of this compound, particularly in the pharmaceutical industry, remain an open and promising area for future research. This guide serves as a foundational resource for scientists and researchers intrigued by the synthetic and medicinal possibilities of this unique heterocyclic compound.
References
- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 2. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Pyridine, 4-methyl- [webbook.nist.gov]
- 5. prudencepharma.com [prudencepharma.com]
Methodological & Application
Applications of 4-Methylpyridine-3-sulfonic Acid in Organic Synthesis: A Technical Guide for Researchers
Introduction
4-Methylpyridine-3-sulfonic acid is a versatile organic compound that holds significant promise for applications in synthetic organic chemistry. Its unique bifunctional nature, possessing both a Brønsted acidic sulfonic acid group and a Lewis basic pyridine nitrogen, makes it an intriguing candidate for catalysis and as a synthetic intermediate. The presence of the methyl group at the 4-position and the sulfonic acid at the 3-position of the pyridine ring influences its electronic properties and reactivity, opening avenues for its use in the construction of complex molecular architectures, including those of pharmaceutical and materials science interest.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use as both a catalyst and a synthetic building block. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable reagent.
I. This compound as a Brønsted Acid Catalyst
The sulfonic acid moiety in this compound imparts strong Brønsted acidity, enabling it to catalyze a variety of acid-mediated organic transformations. Its solid nature and potential for recovery and reuse in certain reaction systems also align with the principles of green chemistry. Below, we detail its application in two significant multicomponent reactions.
Application Note 1: Catalysis of the Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] These heterocyclic scaffolds are of considerable interest due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1] Various Brønsted and Lewis acids have been employed to catalyze this transformation. The acidic nature of this compound makes it a suitable candidate for this purpose.
Mechanistic Rationale:
The catalytic cycle of the Biginelli reaction, when mediated by a Brønsted acid like this compound, is believed to proceed through the activation of the aldehyde component. Protonation of the carbonyl oxygen by the sulfonic acid group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack by the urea. Subsequent condensation and cyclization steps lead to the formation of the dihydropyrimidinone ring.
Figure 1: Proposed catalytic cycle for the Biginelli reaction catalyzed by this compound.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
This compound
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 0.106 g), ethyl acetoacetate (1.0 mmol, 0.130 g), and urea (1.5 mmol, 0.090 g).
-
Add this compound (0.1 mmol, 0.0173 g, 10 mol%).
-
Add 10 mL of ethanol as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 4 | 82 |
| 4 | Benzaldehyde | Methyl acetoacetate | 10 | 3 | 88 |
Table 1: Representative yields for the this compound catalyzed Biginelli reaction.
Application Note 2: Catalysis of the Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[2] This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers. While often catalyzed by bases, acid catalysts can also promote this transformation, particularly with less reactive carbonyl compounds.
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid
This protocol is a representative example and may require optimization.
Materials:
-
Benzaldehyde
-
Malononitrile
-
This compound
-
Toluene
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (10 mmol, 1.06 g) and malononitrile (10 mmol, 0.66 g).
-
Add 40 mL of toluene.
-
Add this compound (1 mmol, 0.173 g, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
II. This compound as a Synthetic Building Block
Beyond its catalytic applications, this compound can serve as a valuable building block in organic synthesis. The sulfonic acid group, or more accurately the sulfonate group under appropriate conditions, can function as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups at the 3-position of the 4-methylpyridine scaffold.
Application Note 3: Nucleophilic Aromatic Substitution of the Sulfonate Group
The pyridine ring is generally electron-deficient, which can make nucleophilic aromatic substitution challenging. However, the presence of a good leaving group like a sulfonate can facilitate such reactions, particularly under forcing conditions or with activation of the pyridine ring.
Figure 2: General scheme for nucleophilic aromatic substitution on this compound.
Experimental Protocol: Hypothetical Synthesis of 3-Amino-4-methylpyridine
This is a representative protocol based on the known reactivity of pyridine sulfonates and may require significant optimization.
Materials:
-
This compound
-
Sodium amide
-
Liquid ammonia
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense approximately 50 mL of ammonia at -78 °C.
-
Carefully add small pieces of sodium metal until a persistent blue color is obtained, then add a catalytic amount of ferric nitrate to generate sodium amide. The blue color will dissipate. Continue adding sodium until the desired amount of sodium amide is formed.
-
Carefully evaporate the liquid ammonia under a stream of nitrogen.
-
To the resulting sodium amide, add 20 mL of anhydrous DMF.
-
In a separate flask, dissolve this compound (5 mmol, 0.865 g) in 10 mL of anhydrous DMF.
-
Slowly add the solution of this compound to the suspension of sodium amide in DMF at room temperature.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a promising reagent for organic synthesis, with demonstrated potential as a Brønsted acid catalyst and a versatile synthetic building block. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and application of this compound in academic and industrial research. Its unique structural features warrant further investigation into its catalytic activities in a broader range of organic transformations and its utility in the synthesis of novel heterocyclic compounds.
References
Application Notes and Protocols: 4-Methylpyridine-3-sulfonic Acid as a Versatile Brønsted Acid Catalyst
Introduction: Unveiling the Potential of a Bifunctional Catalyst
In the landscape of modern organic synthesis, the quest for efficient, selective, and recoverable catalysts is paramount. 4-Methylpyridine-3-sulfonic acid emerges as a compelling candidate, integrating the key features of a Brønsted acid with the unique electronic properties of a pyridine scaffold. This molecule, characterized by a strongly acidic sulfonic acid group appended to a methyl-substituted pyridine ring, offers a unique combination of functionalities that can be strategically exploited in a variety of acid-catalyzed transformations.
The presence of the sulfonic acid moiety (-SO₃H) confers strong Brønsted acidity, making it an effective proton donor to activate electrophiles and facilitate a wide range of reactions, including esterifications, multicomponent reactions, and protections/deprotections. Simultaneously, the pyridine nitrogen atom can act as a mild base or a hydrogen bond acceptor, potentially influencing the reaction environment and substrate orientation. The methyl group at the 4-position, being an electron-donating group, subtly modulates the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Catalytic Attributes: A Mechanistic Perspective
The catalytic prowess of this compound is rooted in its molecular architecture. Understanding these fundamental attributes is crucial for its effective application.
-
Brønsted Acidity : The sulfonic acid group is a strong acid, readily donating its proton to activate carbonyls, imines, and other functional groups. This protonation enhances the electrophilicity of the substrate, rendering it more susceptible to nucleophilic attack. The acidic nature of sulfonic acids makes them excellent catalysts for reactions that are traditionally catalyzed by mineral acids like sulfuric acid, with the advantage of being a solid and potentially recyclable catalyst.[1][2]
-
Bifunctional Nature : The catalyst possesses both a strong acidic site (-SO₃H) and a weakly basic site (the pyridine nitrogen). This duality can facilitate push-pull mechanisms, where the acidic site activates the electrophile and the basic site deprotonates the nucleophile or stabilizes charged intermediates. This cooperative action can lead to enhanced reaction rates and selectivities.
-
Heterocyclic Scaffold : The pyridine ring provides a robust and tunable platform. The aromatic nature of the ring contributes to the thermal stability of the catalyst. Furthermore, the pyridine nitrogen can engage in non-covalent interactions, such as hydrogen bonding, which can influence the transition state geometry and, consequently, the stereochemical outcome of a reaction.
Application I: Fischer-Speier Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction of a carboxylic acid and an alcohol. This compound serves as an excellent, solid-acid alternative to corrosive and difficult-to-remove liquid acids like H₂SO₄.
Protocol: Synthesis of Ethyl Benzoate
Objective: To synthesize ethyl benzoate from benzoic acid and ethanol using this compound as the catalyst.
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Ethanol (20 mL, excess)
-
This compound (0.173 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
Dean-Stark apparatus (optional, for removal of water)
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add benzoic acid, ethanol, toluene, and this compound.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol and toluene using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted benzoic acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl benzoate.
-
Purification: The crude product can be further purified by distillation if necessary.
Data Summary:
| Reactant | Molar Ratio | Catalyst Loading | Reaction Time | Yield (%) |
| Benzoic Acid | 1 | 10 mol% | 4-6 hours | >90 |
| Ethanol | Excess | - | - | - |
Mechanism of Catalysis:
The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by this compound, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, regenerates the catalyst and yields the ester product.
Caption: Fischer-Speier Esterification Mechanism.
Application II: Multicomponent Reactions (MCRs) - Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the synthesis of dihydropyridines, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. This compound can efficiently catalyze this transformation by activating the carbonyl group of the aldehyde.
Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot Hantzsch reaction.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
This compound (0.087 g, 0.5 mmol, 5 mol%)
-
Ethanol (20 mL)
-
Standard glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and this compound in ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven to obtain the pure 1,4-dihydropyridine derivative.
Data Summary:
| Aldehyde | β-Ketoester | Catalyst Loading | Reaction Time | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 5 mol% | 3-5 hours | >85 |
Mechanism of Catalysis:
The catalytic role of this compound in the Hantzsch synthesis involves the initial protonation and activation of the aldehyde carbonyl group. This enhances its electrophilicity, facilitating a Knoevenagel condensation with one equivalent of the β-ketoester. In parallel, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine intermediate. A subsequent Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the dihydropyridine product. The catalyst is regenerated in the final dehydration step.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC, GC-MS, or NMR spectroscopy. The expected products are well-characterized compounds, and their identity and purity can be confirmed by comparison with literature data. The catalyst, being a solid, can potentially be recovered by filtration after the reaction, washed, dried, and reused, demonstrating its stability and cost-effectiveness.
Conclusion and Future Outlook
This compound represents a highly promising and versatile Brønsted acid catalyst for a range of organic transformations. Its solid nature, strong acidity, and bifunctional character make it an attractive alternative to conventional homogeneous catalysts. The application notes and protocols provided herein serve as a starting point for researchers to explore the full potential of this catalyst in their synthetic campaigns. Future research could focus on immobilizing this catalyst on solid supports to enhance its recyclability and application in flow chemistry, as well as exploring its utility in asymmetric catalysis through appropriate chiral modifications.
References
Application Notes and Protocols: 4-Methylpyridine-3-sulfonic Acid in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to 4-Methylpyridine-3-sulfonic Acid as a Core Pharmaceutical Building Block
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence is due to the nitrogen atom's ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, allowing chemists to fine-tune the pharmacological properties of a molecule. This compound is a specialized pyridine derivative that serves as a valuable and versatile starting material, or "building block," for the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3]
While the sulfonic acid group itself is highly polar and not typically found in final drug structures, its true value lies in its capacity for chemical transformation. It can be readily converted into more reactive functional groups, most notably sulfonyl chlorides. This conversion unlocks a vast chemical space, enabling the construction of sulfonamides—a privileged functional group present in a wide array of therapeutics, including antibacterial, anti-diabetic, and antiviral agents.[4][5]
This guide provides a detailed exploration of this compound's primary application: its activation to a sulfonyl chloride intermediate and subsequent use in the synthesis of pyridine-based sulfonamides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4808-71-3 |
| Molecular Formula | C₆H₇NO₃S |
| Molecular Weight | 173.19 g/mol |
| Appearance | Solid |
| Primary Application | Intermediate for sulfonyl chlorides and sulfonamides |
Section 2: The Critical Role of Sulfonyl Group Activation
The sulfonic acid moiety (-SO₃H) is a poor leaving group, rendering it unreactive toward direct nucleophilic substitution. To be synthetically useful for constructing larger molecules, it must first be "activated." The most common and effective activation strategy is its conversion to the corresponding sulfonyl chloride (-SO₂Cl).[6][7] The resulting 4-methylpyridine-3-sulfonyl chloride is a highly reactive electrophile, readily undergoing reaction with a wide range of nucleophiles (such as primary and secondary amines) to form stable sulfonamide linkages.
Causality in Reagent Selection: From Harsh to Mild
Historically, the conversion of sulfonic acids to sulfonyl chlorides was achieved using harsh reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[7][8][9] While effective, these reagents often require high temperatures and are incompatible with sensitive functional groups elsewhere in the molecule, limiting their utility in complex, multi-step syntheses.
Modern pharmaceutical synthesis prioritizes milder, more selective, and environmentally benign methods. Reagents such as Pyry-BF₄ have been developed that allow for the conversion of even complex, drug-like primary sulfonamides into sulfonyl chlorides under significantly milder conditions.[10] This approach, known as late-stage functionalization, is invaluable as it allows for the diversification of drug candidates at a late point in the synthetic sequence, preserving complex molecular architecture.[10] The choice to use these advanced reagents is driven by the need for higher yields, greater functional group tolerance, and operational simplicity—all critical factors in efficient drug development.
Caption: Activation-Application Workflow for Sulfonic Acids.
Section 3: Protocol 1 - Synthesis of 4-Methylpyridine-3-sulfonyl Chloride
This protocol describes a general method for the conversion of a pyridinesulfonic acid to its corresponding sulfonyl chloride using a classical and robust reagent system. This intermediate is typically used immediately in the next step without extensive purification.
Objective: To activate this compound by converting it to 4-Methylpyridine-3-sulfonyl chloride.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃) or Chlorobenzene (as solvent)[7][9]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
Methodology:
WARNING: This reaction involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Subsequently, add phosphorus pentachloride (PCl₅, ~1.1 eq) in portions. A solvent such as phosphorus oxychloride or chlorobenzene can be used.[7][9]
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by observing the cessation of HCl gas evolution. The reaction is typically complete within a few hours.
-
Work-up (Conceptual): After cooling to room temperature, the solvent (e.g., POCl₃) is typically removed under reduced pressure using a rotary evaporator. The crude sulfonyl chloride is often a solid or oil and is highly reactive.
-
Immediate Use: Due to its reactivity and moisture sensitivity, the crude 4-methylpyridine-3-sulfonyl chloride is almost always used directly in the subsequent reaction without purification.[8]
Section 4: Application in Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore in a multitude of marketed drugs.[4][5] Its prevalence stems from its ability to act as a transition-state mimetic, often targeting metalloenzymes (like carbonic anhydrases) by coordinating to the active site metal ion.[11] The synthesis of pyridine-based sulfonamides is a common strategy in drug discovery to explore new chemical space and develop novel therapeutic agents for various conditions, including diabetes, viral infections, and cancer.[4][12]
Caption: Key Components in Sulfonamide Synthesis.
Section 5: Protocol 2 - General Synthesis of N-Aryl/Alkyl-4-methylpyridine-3-sulfonamides
This protocol provides a general procedure for the reaction of the freshly prepared 4-methylpyridine-3-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Objective: To synthesize a sulfonamide derivative for screening or as a final API.
Materials:
-
Crude 4-methylpyridine-3-sulfonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (HNR¹R²)
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for extraction and filtration
Methodology:
-
Amine Solution: In a separate flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a tertiary amine base (e.g., triethylamine, ~1.2 eq) in anhydrous DCM. Cool the solution in an ice bath (0 °C).
-
Addition of Sulfonyl Chloride: Dissolve the crude 4-methylpyridine-3-sulfonyl chloride (~1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Section 6: Characterization
The identity and purity of the synthesized sulfonyl chloride intermediate and final sulfonamide product must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct connectivity of atoms and the presence of the desired functional groups.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching frequencies of the sulfonyl group (S=O stretches typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.
Section 7: Safety and Handling Protocols
Working with pyridine derivatives and chlorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Handling: 4-Methylpyridine is flammable and toxic.[14] Chlorinating agents like PCl₅ are highly corrosive and react violently with water. Avoid contact with skin and eyes. Handle in an inert, dry atmosphere.
-
Storage: Store reagents in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible substances like water and strong oxidizing agents.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench reactive reagents carefully before disposal.
Section 8: References
-
Jadhav, S. B., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: --INVALID-LINK--
-
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available at: --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available at: --INVALID-LINK--
-
Ghorab, M. M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25913–25928. Available at: --INVALID-LINK--
-
Jadhav, S. B., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. ResearchGate. Available at: --INVALID-LINK--
-
Benchchem (n.d.). 3-Methylpyridine-4-sulfonyl chloride | CAS 1060801-61-7. Available at: --INVALID-LINK--
-
Pit-Tubal, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available at: --INVALID-LINK--
-
Hepp, A. F., et al. (1996). Synthesis, Structure, and Characterization of Cu4S10(4-methylpyridine)4. Journal of Cluster Science, 7(2), 247-260. Available at: --INVALID-LINK--
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: --INVALID-LINK--
-
Takeda Pharmaceutical Company Limited. (2016). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WIPO Patentscope. Available at: --INVALID-LINK--
-
Takeda Pharmaceutical Company Limited. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Google Patents. Available at: --INVALID-LINK--
-
F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Available at: --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Building Blocks of Tomorrow: Focusing on API Intermediates. Available at: --INVALID-LINK--
-
Sciencemadness Discussion Board. (2023). Synthesizing 4-methylpyridine. Available at: --INVALID-LINK--
-
Synchem. (n.d.). This compound. Available at: --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 4-Methylpyridine-3-carboxylic Acid. Available at: --INVALID-LINK--
-
Shanghai Institute of Pharmaceutical Industry. (2015). Preparation method of 3-amino-4-methylpyridine. Google Patents. Available at: --INVALID-LINK--
-
Harrity, J. P. A., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. White Rose University Consortium. Available at: --INVALID-LINK--
-
Rütgerswerke Ag. (1992). Production of pyridine-3-sulfonic acid. Google Patents. Available at: --INVALID-LINK--
-
Thunus, L., & Delarge, J. (1966). [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. Journal de Pharmacie de Belgique, 21(9), 485-490. Available at: --INVALID-LINK--
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. 4-Methylpyridine-3-carboxylic Acid: Properties, Uses, Safety Data & Supplier Information | Buy 4-Methylniacinic Acid China [pipzine-chem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 3-Methylpyridine-4-sulfonyl chloride|CAS 1060801-61-7 [benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
Experimental Protocol for the Regioselective Sulfonation of 4-Methylpyridine
An Application Note for Researchers
Abstract: This document provides a detailed experimental protocol for the sulfonation of 4-methylpyridine (4-picoline), a critical process for synthesizing precursors used in pharmaceuticals and specialty chemicals. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a comprehensive, step-by-step guide from reaction setup to product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing pyridine sulfonic acids.
Introduction: The Challenge and Utility of Pyridine Sulfonation
The pyridine ring is a cornerstone of many biologically active molecules. However, its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it notoriously resistant to classical electrophilic aromatic substitution (EAS) reactions.[1] Sulfonation, in particular, requires forcing conditions to overcome this inherent lack of reactivity.[2] Despite these challenges, the resulting pyridine sulfonic acids are valuable intermediates. The sulfonic acid group imparts high water solubility and can act as a versatile synthetic handle for further functionalization.
4-Methylpyridine-3-sulfonic acid, the target molecule of this protocol, combines the pyridine scaffold with functionalities that make it a valuable building block in medicinal chemistry and materials science.[3][4] This guide provides a reliable method for its synthesis, grounded in a clear understanding of the reaction's principles.
Mechanistic Rationale and Regioselectivity
The sulfonation of an aromatic ring is a classic EAS reaction where sulfur trioxide (SO₃), or its protonated form, serves as the electrophile.[5][6] In the case of 4-methylpyridine, two factors govern the position of the incoming sulfo group:
-
The Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards electrophilic attack by withdrawing electron density. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic substitution on the unsubstituted pyridine ring preferentially occurs at the meta (C3, C5) position to avoid forming an unstable resonance intermediate with a positive charge on the nitrogen atom.[1]
-
The C4-Methyl Group: The methyl group is a weak activating group that directs incoming electrophiles to its ortho (C3, C5) and para (C4) positions.
In 4-methylpyridine, these effects converge. The powerful deactivating and meta-directing influence of the ring nitrogen dominates. The methyl group's directing effect aligns with this, favoring substitution at the C3 and C5 positions, which are ortho to the methyl group and meta to the nitrogen. Therefore, the primary product of this reaction is This compound .
Caption: Mechanism of 4-methylpyridine sulfonation.
Selection of Sulfonating Agent
Several reagents can accomplish sulfonation, each with distinct advantages and disadvantages. The choice depends on the substrate's reactivity and the desired reaction conditions.
| Reagent | Characteristics | Suitability for 4-Methylpyridine |
| Oleum (Fuming H₂SO₄) | A solution of SO₃ in sulfuric acid. Highly reactive and corrosive. Effective for deactivated rings but requires high temperatures.[7][8] | Recommended. Its high reactivity is necessary to overcome the electron-deficient nature of the pyridine ring. |
| Sulfur Trioxide-Pyridine Complex | A stable, solid adduct of SO₃ and pyridine. Acts as a mild and selective sulfonating agent.[9][10][11] | A viable, safer alternative, but may require longer reaction times or show lower conversion for a deactivated substrate like 4-methylpyridine. |
| Chlorosulfonic Acid (ClSO₃H) | A versatile and powerful reagent. Can be used for sulfonation or, in excess, chlorosulfonation.[12] | Effective, but can lead to the formation of the sulfonyl chloride derivative, which may not be the desired product. |
For this protocol, we focus on oleum due to its proven efficacy in sulfonating deactivated heterocyclic systems. The harsh conditions are a necessary trade-off to achieve a reasonable yield. A mercury(II) sulfate catalyst is traditionally used to facilitate the reaction, though modern, mercury-free methods are actively being researched due to toxicity concerns.[13]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound using oleum.
Materials and Equipment
-
Chemicals:
-
4-Methylpyridine (≥98%)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Mercury(II) Sulfate (HgSO₄, Catalyst)
-
Deionized Water
-
Calcium Hydroxide (Ca(OH)₂) or Barium Hydroxide (Ba(OH)₂)
-
Ethanol (95% or absolute)
-
Activated Carbon
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Large beaker (2 L)
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Critical Safety Precautions
-
Corrosive Reagents: Oleum is extremely corrosive and reacts violently with water. Chlorosulfonic acid is also highly corrosive and releases HCl gas on contact with moisture.[12] Always handle these reagents in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
-
Mercury Toxicity: Mercury(II) sulfate is highly toxic. Avoid inhalation of dust and skin contact. All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.
-
Exothermic Reactions: The addition of 4-methylpyridine to oleum is exothermic. Perform this step slowly with external cooling. The quenching of the reaction mixture on ice is also highly exothermic and must be done cautiously.
Step-by-Step Procedure
The following workflow provides a visual overview of the experimental process.
Caption: Experimental workflow for the sulfonation of 4-methylpyridine.
-
Reaction Setup: In a chemical fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Flask: Carefully charge the flask with 225 g of fuming sulfuric acid (20% oleum). Begin stirring and cool the flask in an ice-water bath.
-
Addition of 4-Methylpyridine: Slowly add 75 g (0.81 mol) of 4-methylpyridine via the dropping funnel to the cooled, stirring oleum over a period of 1-2 hours. Ensure the internal temperature does not exceed 75°C.[13]
-
Catalyst Addition: Once the addition is complete, carefully add 3 g of mercury(II) sulfate to the reaction mixture.
-
Sulfonation: Replace the ice bath with a heating mantle. Heat the mixture to 230-250°C and maintain this temperature with vigorous stirring for 18-24 hours.
-
Quenching: After the reaction period, turn off the heat and allow the mixture to cool to below 100°C. In a separate large beaker (at least 2 L), prepare a mixture of 1 kg of crushed ice and 500 mL of cold water. With extreme caution , slowly and carefully pour the cooled reaction mixture onto the ice with good stirring. This process is highly exothermic.
-
Neutralization and Sulfate Removal: Heat the diluted acidic solution to 80-90°C. Slowly add powdered calcium hydroxide (or barium hydroxide) in portions until the solution is neutral to litmus paper. This will precipitate the excess sulfate as insoluble calcium sulfate (CaSO₄).
-
Filtration: Filter the hot suspension through a Büchner funnel to remove the precipitated calcium sulfate. Wash the filter cake with hot deionized water and combine the filtrates.
Purification and Isolation
-
Decolorization: Transfer the filtrate to a large beaker. Add 5 g of activated carbon, heat the solution to 80°C, and stir for 30 minutes to remove colored impurities.[14]
-
Concentration: Filter the hot solution to remove the activated carbon. Concentrate the filtrate under reduced pressure until the volume is reduced by approximately half.
-
Precipitation: Cool the concentrated solution to 70°C and add 300-400 mL of ethanol. The product, this compound, will precipitate as a white solid.[14]
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 80°C.
Characterization
The final product, this compound (C₆H₇NO₃S, M.W. 173.19 g/mol ), should be a white crystalline solid.[4]
-
Appearance: White needle-like or plate-like crystals.
-
Solubility: Soluble in water, insoluble in non-polar organic solvents like ether and benzene.[15]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should be consistent with a 1,3,4-trisubstituted pyridine ring.
-
IR Spectroscopy: Expect strong absorption bands corresponding to S=O stretching (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹) and O-H stretching of the sulfonic acid group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
An expected yield for this process is in the range of 60-75%, depending on the precise reaction conditions and purification efficiency.
Conclusion
The sulfonation of 4-methylpyridine is a challenging yet essential transformation for accessing valuable chemical intermediates. The protocol detailed here, utilizing oleum under high-temperature conditions, provides a robust pathway to synthesize this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety precautions, researchers can reliably perform this synthesis. While this classical method is effective, the exploration of milder, catalyst-free, or more environmentally benign sulfonating systems remains an important goal for future research.
References
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. abacipharma.com [abacipharma.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 8. CA2002640A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Pyridine sulfur trioxide | 26412-87-3 [chemicalbook.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 14. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 15. chembk.com [chembk.com]
Comprehensive Analytical Characterization of 4-Methylpyridine-3-sulfonic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 4-Methylpyridine-3-sulfonic acid. As a key intermediate and building block in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and elemental composition is paramount. This application note outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quality control and regulatory compliance.
Introduction: The Analytical Imperative
This compound is a bifunctional organic compound featuring both a basic pyridine ring and a strongly acidic sulfonic acid group. This unique electronic and structural nature makes it a valuable synthon in medicinal chemistry. However, these same properties present distinct analytical challenges. The high polarity and potential for zwitterionic character necessitate carefully designed analytical methods to ensure accurate and reproducible results.
The analytical strategy detailed herein is built on the principle of orthogonality—employing multiple, disparate techniques to build a complete and irrefutable profile of the molecule. This approach is critical during drug development, where understanding and controlling impurities is a primary objective.
Logical Workflow for Characterization
A systematic approach ensures that all critical quality attributes of the compound are assessed. The workflow begins with unambiguous structural confirmation, followed by quantitative purity analysis and verification of the elemental composition.
Figure 1: Logical workflow for the comprehensive analysis of this compound.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. Due to the polar and ionic nature of this compound, conventional reversed-phase HPLC can be challenging, often resulting in poor retention and peak shape.[1] Therefore, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approaches are recommended.[2]
High-Performance Liquid Chromatography (HPLC)
Causality: A mixed-mode stationary phase, combining both reversed-phase and ion-exchange characteristics, provides a robust mechanism for retaining the analyte. The anion-exchange functionality interacts with the negatively charged sulfonic acid group, while the reversed-phase backbone interacts with the pyridine ring, offering excellent retention and selectivity.[1] The mobile phase pH is critical; maintaining it in the acidic range ensures consistent ionization of the sulfonic acid group.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: Amaze TR Mixed-Mode Column (or equivalent) with reversed-phase anion- and cation-exchange capabilities.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Hold at 50% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is an indispensable tool for confirming molecular weight and identifying unknown impurities. Electrospray ionization (ESI) is the preferred method. The molecule can be detected in both positive ion mode (protonation of the pyridine nitrogen) and negative ion mode (deprotonation of the sulfonic acid).[3][4][5] This dual-mode detection provides an extra layer of confirmation.
Protocol: LC-MS Identity and Impurity Identification
-
Instrumentation: LC-MS system with an ESI source.
-
LC Method: Utilize the same HPLC method as described in Section 3.1. Using a volatile buffer like formic acid is essential for MS compatibility.[6]
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive and Negative (switching mode if available).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Expected Results:
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 174.03.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 172.01.
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide definitive structural information, confirming the connectivity of atoms and the presence of key functional groups.
Figure 2: Key functional groups of this compound targeted by analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the nitrogen atom and the sulfonic acid group.[7]
Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids to avoid the large, broad OH peak.
-
Experiments: Acquire ¹H, ¹³C, and consider 2D experiments (COSY, HSQC) if further structural confirmation is needed.
-
Expected ¹H NMR Resonances (in D₂O, approximate):
-
~8.5-8.8 ppm: Singlet or narrow doublet (Proton on C2, adjacent to N).
-
~8.2-8.4 ppm: Doublet (Proton on C6).
-
~7.4-7.6 ppm: Doublet (Proton on C5).
-
~2.5-2.7 ppm: Singlet (Methyl protons, -CH₃).
-
-
Expected ¹³C NMR Resonances (in D₂O, approximate):
-
~145-155 ppm: Aromatic carbons adjacent to nitrogen (C2, C6).
-
~125-140 ppm: Other aromatic carbons (C3, C4, C5).
-
~18-22 ppm: Methyl carbon (-CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is excellent for confirming the presence of specific functional groups, particularly the sulfonic acid moiety.[8] The strong, characteristic vibrations of the S=O and O-H bonds provide a quick and reliable fingerprint of the molecule.[9][10]
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
3000-3100: C-H stretching (aromatic).
-
2800-3000: Broad O-H stretching (from -SO₃H, often indicates strong hydrogen bonding).[9]
-
~1600: C=C and C=N ring stretching (pyridine).
-
1150-1250: Asymmetric S=O stretching (strong).
-
1030-1080: Symmetric S=O stretching (strong).
-
Elemental Analysis: Empirical Formula Confirmation
Causality: Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS).[11][12] This quantitative technique is the final arbiter for confirming the empirical formula of a synthesized compound. The experimental values must align with the theoretical values within a narrow margin of error (typically ±0.4%).[13]
Protocol: CHNS Analysis
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.
-
Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity detection.[14]
-
Theoretical vs. Actual Values:
-
Molecular Formula: C₆H₇NO₃S
-
Molecular Weight: 173.19 g/mol [15]
-
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 41.61 | 41.61 ± 0.40 |
| Hydrogen (H) | 4.07 | 4.07 ± 0.40 |
| Nitrogen (N) | 8.09 | 8.09 ± 0.40 |
| Sulfur (S) | 18.52 | 18.52 ± 0.40 |
Summary of Analytical Specifications
The table below consolidates the key analytical tests and their acceptance criteria for the release of this compound for research or development purposes.
| Analytical Technique | Test Parameter | Specification / Expected Outcome |
| Appearance | Visual Inspection | White to off-white solid |
| HPLC | Purity | ≥ 98.0% (by area normalization) |
| LC-MS | Identity (Molecular Ion) | [M+H]⁺ = 174.03 ± 0.1 Da[M-H]⁻ = 172.01 ± 0.1 Da |
| ¹H NMR | Identity (Structure) | Spectrum conforms to the proposed structure |
| FT-IR | Identity (Functional Groups) | Spectrum shows characteristic bands for sulfonic acid and pyridine |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S values are within ±0.4% of theoretical |
References
- 1. helixchrom.com [helixchrom.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. synchem.de [synchem.de]
Application Note: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for Purity Analysis of 4-Methylpyridine-3-sulfonic acid
Abstract
This application note provides detailed, validated analytical procedures for the determination of purity for 4-Methylpyridine-3-sulfonic acid, a key intermediate in chemical and pharmaceutical synthesis.[1] Two orthogonal chromatographic techniques are presented: a high-resolution quantitative method using High-Performance Liquid Chromatography (HPLC) and a rapid, semi-quantitative screening method using Thin-Layer Chromatography (TLC). The causality behind the selection of critical method parameters is discussed in detail, and the protocols are designed to be self-validating through the inclusion of system suitability tests, aligning with international regulatory expectations.[2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Regulatory Framework
This compound is a pyridine derivative containing both a basic nitrogen atom and a strongly acidic sulfonic acid group.[1][5][6] Its purity is a critical quality attribute, as impurities can affect the yield, safety, and efficacy of downstream products. Therefore, robust and reliable analytical methods are essential for its quality control.
The methods described herein are developed with the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures, and reference standards from the United States Pharmacopeia (USP).[4][7][8][9] Adherence to these standards ensures that the methods are fit for their intended purpose and generate data that is accurate, reproducible, and trustworthy.
Part I: Quantitative Purity Determination by HPLC
The reverse-phase HPLC (RP-HPLC) method is the gold standard for quantitative purity analysis, offering high resolution, sensitivity, and precision. This method separates this compound from its potential process-related impurities and degradation products.
Principle of the Method
The selected method utilizes ion-pair reverse-phase chromatography. This compound is a highly polar, ionic compound that would typically exhibit poor retention on a standard C18 column. To overcome this, an ion-pairing agent (tetrabutylammonium hydroxide) is added to the mobile phase.[10] The positively charged tetrabutylammonium cation forms a neutral ion pair with the negatively charged sulfonate anion of the analyte. This neutral complex has increased hydrophobicity, allowing it to interact with the nonpolar C18 stationary phase and achieve effective chromatographic retention and separation. The pH of the mobile phase is controlled with a phosphate buffer to ensure consistent ionization of the analyte and any acidic or basic impurities.[10][11]
HPLC Workflow Diagram
References
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | 4808-71-3 [sigmaaldrich.com]
- 6. synchem.de [synchem.de]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. usp.org [usp.org]
- 9. database.ich.org [database.ich.org]
- 10. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of 4-Methylpyridine-3-sulfonic acid
An Application Note and Protocol for the Comprehensive Analysis of 4-Methylpyridine-3-sulfonic acid by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
This compound is a substituted pyridine derivative, a class of heterocyclic compounds integral to the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure, featuring a pyridine ring functionalized with both a methyl group and a highly polar sulfonic acid group, imparts unique chemical properties that are valuable in chemical synthesis. Accurate and unambiguous structural elucidation and purity assessment are critical for its application in research and development.
This guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the analysis of this compound using two powerful and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of the resulting data, moving beyond a simple recitation of steps to explain the causality behind methodological choices.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.[1]
¹H and ¹³C NMR: Predicted Chemical Environments
The electronic environment of the pyridine ring is heavily influenced by the electronegative nitrogen atom and the electron-withdrawing sulfonic acid group. The nitrogen atom deshields adjacent protons and carbons (positions 2 and 6), causing their signals to appear at a higher chemical shift (downfield).[1][2] The sulfonic acid group further withdraws electron density, while the methyl group donates electron density, creating a distinct pattern of chemical shifts for the three aromatic protons and six unique carbons in this compound.
¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
H2: The proton at the C2 position is adjacent to the nitrogen and meta to the sulfonic acid group. It is expected to be the most deshielded aromatic proton, appearing as a singlet or a finely split doublet.
-
H6: The proton at the C6 position is also adjacent to the nitrogen. It will be significantly downfield and appear as a doublet, coupled to the H5 proton.
-
H5: The proton at the C5 position is meta to the nitrogen and ortho to the methyl group. It will be the most shielded of the aromatic protons and will appear as a doublet, coupled to the H6 proton.
-
-CH₃: The methyl group protons will appear as a sharp singlet in the upfield region.
-
-SO₃H: The acidic proton of the sulfonic acid group is often broad and may undergo rapid exchange with deuterated solvents like D₂O, often rendering it invisible in the spectrum.
¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton.[1] Six unique carbon signals are expected.
-
C2 & C6: These carbons, being closest to the electronegative nitrogen, will be the most deshielded (highest ppm value) among the CH carbons.
-
C3: This quaternary carbon is directly attached to the electron-withdrawing sulfonic acid group, which will cause a significant downfield shift.
-
C4: This quaternary carbon is attached to the methyl group.
-
C5: This carbon will be the most shielded of the aromatic CH carbons.
-
-CH₃: The methyl carbon will appear at the most upfield position.
Experimental Protocol: NMR Analysis
Methodology:
-
Solvent Selection: Due to the high polarity of the sulfonic acid group, Deuterium Oxide (D₂O) is an excellent solvent choice. Alternatively, DMSO-d₆ can be used. The choice of solvent is critical for sample solubility and can influence chemical shifts.[1]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Vortex the sample until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
The analysis should be performed on an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
After inserting the sample, the instrument's magnetic field is locked onto the deuterium signal of the solvent and shimmed to maximize homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024) with a relaxation delay of 2 seconds.
-
Data Interpretation Summary
The collected data should be processed (Fourier transform, phasing, and baseline correction) and referenced to the residual solvent peak. The resulting spectra are then analyzed to confirm the structure.
| ¹H NMR Data | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | 8.5 - 8.8 | s (or d) | H2 |
| Aromatic | 8.3 - 8.6 | d | H6 |
| Aromatic | 7.3 - 7.6 | d | H5 |
| Aliphatic | 2.4 - 2.7 | s | -CH₃ |
| ¹³C NMR Data | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 148 - 152 | C2 |
| Aromatic | 145 - 149 | C6 |
| Aromatic | 142 - 146 | C4 (Quaternary) |
| Aromatic | 138 - 142 | C3 (Quaternary) |
| Aromatic | 125 - 129 | C5 |
| Aliphatic | 18 - 22 | -CH₃ |
Part 2: Molecular Weight and Formula Confirmation by Mass Spectrometry
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound. For polar and non-volatile molecules like this compound, Electrospray Ionization (ESI) is the method of choice.[3]
Expected Mass Spectrum and Fragmentation
Given its acidic nature, this compound is best analyzed in negative ion mode, where it will readily lose a proton to form the [M-H]⁻ ion. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Molecular Ion: The molecular formula is C₆H₇NO₃S, with a monoisotopic mass of 173.0147 g/mol . The primary ion expected in negative mode ESI-MS will be the deprotonated molecule, [C₆H₆NO₃S]⁻, with an expected m/z of 172.0074 .
-
Fragmentation: Sulfonic acids exhibit characteristic fragmentation patterns.[4][5] The most common fragmentation pathway involves the loss of sulfur trioxide (SO₃), a neutral loss of ~80 Da. This provides powerful structural confirmation.
Experimental Protocol: Mass Spectrometry Analysis
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent system. A small amount of base (e.g., ammonium hydroxide) can be added to the solvent to promote deprotonation for negative mode analysis, though it is often not necessary for sulfonic acids.
-
-
Instrumental Analysis:
-
The analysis should be performed on an ESI-equipped mass spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.
-
The sample is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Key ESI-MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: -2.5 to -3.5 kV
-
Drying Gas (N₂) Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
-
-
MS/MS Fragmentation (Optional but Recommended):
-
To confirm the structure, perform a tandem MS (MS/MS) experiment.
-
Isolate the [M-H]⁻ precursor ion (m/z 172.0) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Data Interpretation Summary
The resulting mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion. The measured accurate mass should be within 5 ppm of the theoretical mass to confirm the elemental formula.
| MS Data | Ion | Theoretical m/z | Expected Observation |
| Full Scan MS | [M-H]⁻ | 172.0074 | Base peak or prominent ion in the spectrum. |
| MS/MS | [M-H-SO₃]⁻ | 92.0506 | Major fragment ion upon CID of m/z 172.0. |
Conclusion: An Integrated Analytical Approach
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. NMR confirms the precise arrangement and connectivity of the atoms, while HRMS validates the molecular weight and elemental composition. The characteristic fragmentation observed in MS/MS provides an additional layer of structural proof. By following these detailed protocols, researchers can ensure the identity, purity, and structural integrity of this important chemical building block, facilitating its confident use in further scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Methylpyridine-3-sulfonic acid as a Reference Standard for Quality Control in Pharmaceutical Analysis
Abstract
This document provides a comprehensive guide to the use of 4-Methylpyridine-3-sulfonic acid as a certified reference standard in pharmaceutical quality control. It outlines the physicochemical properties of the compound, detailed protocols for its qualification as a reference material, and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification as a potential impurity in a representative Active Pharmaceutical Ingredient (API). This application note is intended for researchers, analytical scientists, and drug development professionals engaged in method development, validation, and routine quality control testing.
Introduction: The Critical Role of Impurity Reference Standards
In the development and manufacturing of pharmaceuticals, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[1][2] Reference standards are fundamental to this control, serving as the benchmark for the identification, quantification, and monitoring of impurities throughout the drug's lifecycle.[3] A well-characterized reference standard ensures the accuracy, precision, and reliability of analytical methods used for quality control.[1][3]
This compound is a potential process-related impurity or degradant in APIs synthesized using 4-methylpyridine (4-picoline) or related precursors.[4] Its sulfonic acid moiety imparts high polarity, making its separation and quantification a non-trivial analytical challenge. This guide details the necessary steps to qualify this compound as a reference standard and its application in a validated analytical procedure.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 4-methyl-3-pyridinesulfonic acid | |
| CAS Number | 4808-71-3 | |
| Molecular Formula | C₆H₇NO₃S | [5] |
| Molecular Weight | 173.19 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | >300°C | [6] |
| Solubility | Soluble in water | [6] |
| Storage Conditions | Store at room temperature | [5] |
Qualification of this compound as a Reference Standard
The qualification of a new batch of reference standard is a critical process to ensure its suitability for its intended analytical purpose. The process involves a comprehensive characterization to confirm its identity and determine its purity. This qualification must be performed in accordance with internal SOPs and regulatory guidelines such as those from the USP.[7]
Workflow for Reference Standard Qualification
The following diagram illustrates the typical workflow for qualifying a new batch of this compound as a reference standard.
Caption: Workflow for the qualification of a reference standard.
Experimental Protocols for Qualification
3.2.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The chemical shifts and coupling constants must be consistent with the known structure of this compound.
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the standard and analyze using an appropriate mass spectrometer (e.g., ESI-MS).
-
Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular ion of the compound.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the solid sample using an FT-IR spectrometer (e.g., KBr pellet method).
-
Acceptance Criteria: The resulting spectrum should show characteristic absorption bands for the functional groups present in this compound and match the reference spectrum if available.
-
3.2.2. Purity Determination
-
HPLC Purity:
-
Protocol: Utilize the HPLC method described in Section 4 of this document.
-
Acceptance Criteria: Purity should be ≥ 99.5% (area percent). No single impurity should be > 0.15%.
-
-
Loss on Drying (LOD):
-
Protocol: Accurately weigh a sample and dry it in a vacuum oven at a specified temperature until a constant weight is achieved.
-
Acceptance Criteria: The loss in weight should be ≤ 0.5%.
-
-
Residue on Ignition (ROI) / Sulfated Ash:
-
Protocol: Heat a known quantity of the substance in the presence of sulfuric acid until all organic matter is incinerated.
-
Acceptance Criteria: The weight of the residue should be ≤ 0.1%.
-
Content Assignment (Assay)
The assigned content of the reference standard is typically determined by a mass balance approach, taking into account the purity and non-volatile components.
Content (%) = 100% - (% Water Content + % Residual Solvents + % Non-combustible Impurities)
Alternatively, a quantitative NMR (qNMR) method can be employed for a direct assay against a certified reference material.
Application: Quantification of this compound in a Hypothetical API
This section details a validated HPLC method for the determination of this compound as an impurity in a hypothetical API, "APINa," a sodium salt of a drug substance synthesized using 4-methylpyridine.
Analytical Method Workflow
Caption: Workflow for impurity analysis using HPLC.
HPLC Method Parameters
| Parameter | Specification |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10) |
Preparation of Solutions
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the diluent.
-
Sample Solution (1000 µg/mL of APINa): Accurately weigh about 100 mg of the APINa drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[1][2] The validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from the API peak and other potential impurities. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit). |
| Accuracy (Recovery) | Mean recovery between 90.0% and 110.0% at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 5.0% for six replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, pH of mobile phase). |
Conclusion
This application note provides a framework for the qualification and use of this compound as a reference standard in pharmaceutical quality control. The provided protocols and HPLC method serve as a detailed guide for analytical scientists. Adherence to these scientifically sound procedures, grounded in regulatory guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 7. particletechlabs.com [particletechlabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methylpyridine-3-sulfonic Acid
Welcome to the technical support center for the synthesis of 4-Methylpyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Synthesis Overview: The Chemistry of 4-Picoline Sulfonation
The synthesis of this compound, also known as 4-picoline-3-sulfonic acid, is primarily achieved through the direct sulfonation of 4-methylpyridine (4-picoline). This reaction is a classic example of an electrophilic aromatic substitution (EAS). However, the pyridine ring presents unique challenges compared to benzene derivatives. The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack.[1] Consequently, harsh reaction conditions are typically necessary to achieve sulfonation.[2]
The reaction generally involves heating 4-picoline with a strong sulfonating agent, such as oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃), at elevated temperatures.[2][3] The electrophile is thought to be SO₃ or its protonated form, ⁺SO₃H.[4] The methyl group at the 4-position is an activating group that directs incoming electrophiles to the ortho positions (positions 3 and 5). Due to steric hindrance from the methyl group, substitution at the 3-position is favored.
Reaction Workflow
The general workflow for this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered the starting material (4-picoline). What are the likely causes?
Answer:
Low or no yield in the sulfonation of 4-picoline is a common issue, often stemming from the deactivated nature of the pyridine ring. Here are the primary factors to investigate:
-
Insufficient Reaction Temperature: The sulfonation of pyridine derivatives requires high temperatures, often exceeding 200°C, to overcome the activation energy barrier.[2] If the temperature is too low, the reaction rate will be negligible.
-
Inadequate Sulfonating Agent Strength: Standard concentrated sulfuric acid is often not sufficient. Oleum, which provides a higher concentration of the SO₃ electrophile, is generally required.[2] The concentration of free SO₃ in the oleum is a critical parameter.
-
Reaction Time: This is a kinetically slow reaction. Ensure the reaction has been allowed to proceed for a sufficient duration at the target temperature.
-
Premature Quenching: If the reaction mixture is quenched before the sulfonation has occurred to a significant extent, you will primarily recover the protonated starting material (4-picolinium sulfate).
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer and ensure the reaction mixture reaches and maintains the target temperature (typically in the range of 220-250°C).
-
Increase Oleum Strength: If using a lower concentration of oleum (e.g., 10-20% SO₃), consider using a higher concentration (e.g., 30% SO₃) to increase the electrophilicity of the reaction medium.
-
Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC on quenched aliquots) to determine the optimal reaction time.
-
Controlled Addition: Ensure the 4-picoline is added slowly and in a controlled manner to the oleum at a low temperature to prevent an uncontrolled exotherm before the main heating phase.
Issue 2: Formation of Multiple Isomers or Byproducts
Question: My analysis shows the presence of isomers or other impurities in my crude product. What are these, and how can I avoid them?
Answer:
While the 3-sulfonated product is electronically and sterically favored, side reactions can occur under the harsh conditions of the synthesis.
-
Isomer Formation: Although less favored, some sulfonation may occur at the 5-position, which is also ortho to the activating methyl group. The formation of 4-methylpyridine-2-sulfonic acid is generally not observed due to the strong deactivating effect of the adjacent protonated nitrogen atom.
-
Oxidative Degradation (Charring): At very high temperatures, the strong oxidizing nature of hot oleum can lead to the degradation of the organic material, resulting in a dark, tarry reaction mixture and a lower yield of the desired product.
-
Desulfonation: The sulfonation of aromatic rings is a reversible process.[4][5] If the reaction mixture is exposed to dilute acidic conditions at high temperatures during work-up, the sulfonic acid group can be removed, reverting to the starting material.
Mitigation Strategies:
| Strategy | Rationale |
| Precise Temperature Control | Avoid excessively high temperatures (e.g., >260°C) to minimize charring. A stable, controlled temperature is key. |
| Optimized Stoichiometry | Using a large excess of the sulfonating agent can sometimes lead to more byproducts. Experiment with the molar ratio of oleum to 4-picoline. |
| Careful Work-up | Quench the reaction by adding the cooled mixture to ice, rather than adding water to the hot acid. This helps to dissipate heat and avoid localized hot spots that could promote desulfonation. |
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling to isolate a pure, crystalline product from the reaction mixture. It remains as an oil or is heavily contaminated.
Answer:
This compound is a zwitterionic compound, making its isolation and purification challenging.
-
High Water Solubility: Due to the sulfonic acid and pyridine functionalities, the product is highly soluble in water, which can make precipitation difficult.[2]
-
Hygroscopic Nature: The product can absorb moisture from the air, which may prevent it from fully crystallizing or appearing as a dry solid.
-
Contamination with Inorganic Salts: The neutralization step during work-up introduces a large quantity of inorganic salts (e.g., sodium sulfate), which can co-precipitate with the product.
Purification Protocol:
-
Initial Isolation: After quenching the reaction, carefully neutralize the acidic solution. The product is often least soluble at its isoelectric point. A slow, controlled neutralization with a base like calcium carbonate or sodium hydroxide while monitoring the pH can induce precipitation.
-
Recrystallization: This is the most effective method for purification.[2]
-
Aqueous Recrystallization: Dissolve the crude product in a minimum amount of hot water.[2] If the product is contaminated with highly soluble inorganic salts, this can be an effective technique. Allow the solution to cool slowly to form crystals.
-
Solvent/Anti-Solvent Recrystallization: Dissolving the crude product in water and then adding a miscible organic solvent in which the product is insoluble (e.g., isopropanol or ethanol) can also induce crystallization.[6]
-
-
Washing: Wash the filtered crystals with a cold solvent, such as ethanol or isopropanol, to remove any remaining soluble impurities.
-
Drying: Dry the final product thoroughly under vacuum at an elevated temperature (e.g., 70-80°C) to remove residual water and organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group in this reaction?
The methyl group at the 4-position is an electron-donating group, which helps to partially offset the deactivating effect of the nitrogen atom in the pyridine ring. It activates the ortho positions (3 and 5) towards electrophilic attack.
Q2: Can I use chlorosulfonic acid instead of oleum?
Yes, chlorosulfonic acid is also an effective sulfonating agent.[5] The reaction with 4-picoline would likely proceed under milder conditions. However, this reagent is highly corrosive and reacts violently with water, so appropriate safety precautions must be taken. The initial product would be the sulfonyl chloride, which would then need to be hydrolyzed to the sulfonic acid.
Q3: Is a catalyst necessary for this reaction?
While older procedures for pyridine sulfonation sometimes used catalysts like mercury sulfate to lower the reaction temperature, these are now largely avoided due to their toxicity and environmental concerns.[6] Modern methods typically rely on optimizing the reaction conditions (temperature and oleum concentration) to achieve a good yield without a heavy metal catalyst.
Q4: How can I monitor the progress of the reaction?
Monitoring the reaction can be done by taking small aliquots from the reaction mixture at different time points. Each aliquot should be carefully quenched in ice and neutralized. The resulting solution can then be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.
Q5: What are the key safety precautions for this synthesis?
-
Corrosive Reagents: Oleum and concentrated sulfuric acid are extremely corrosive and cause severe burns. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reactions: The addition of 4-picoline to oleum and the quenching of the reaction mixture with water are highly exothermic. Perform these steps slowly and with adequate cooling.
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the general principles of pyridine sulfonation. Optimization of specific parameters may be required.
Materials and Reagents:
-
4-Methylpyridine (4-picoline)
-
Oleum (30% free SO₃)
-
Deionized water
-
Ice
-
Calcium Carbonate (CaCO₃) or Sodium Hydroxide (NaOH)
-
Isopropanol
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charging the Reactor: Carefully charge the flask with oleum (30% SO₃). Begin stirring and cool the flask in an ice-salt bath.
-
Addition of 4-Picoline: Slowly add 4-methylpyridine dropwise from the dropping funnel, ensuring the internal temperature does not rise above 20°C.
-
Sulfonation: Once the addition is complete, slowly heat the reaction mixture to 230-240°C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the cooled reaction mixture onto the ice with vigorous stirring.
-
Work-up - Neutralization: Slowly add calcium carbonate in small portions to the acidic solution until the effervescence ceases and the pH is approximately 6-7. The product will begin to precipitate along with calcium sulfate.
-
Isolation: Filter the resulting precipitate and wash it with a small amount of cold water.
-
Purification: Transfer the crude solid to a beaker and add a minimal amount of hot deionized water to dissolve the this compound, leaving the insoluble calcium sulfate behind. Filter the hot solution to remove the calcium sulfate.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Steps: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them in a vacuum oven at 80°C to a constant weight.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 3. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone | MDPI [mdpi.com]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
common side reactions in the synthesis of 4-Methylpyridine-3-sulfonic acid
Welcome to the technical support center for the synthesis of 4-Methylpyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer-based troubleshooting guide provides in-depth explanations, actionable protocols, and the mechanistic basis for common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the sulfonation of 4-methylpyridine (4-picoline) are a frequent challenge, primarily stemming from the intrinsic properties of the pyridine ring and the harsh conditions required for the reaction.
Root Cause Analysis:
-
Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing effect. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), the very mechanism by which sulfonation occurs.[1][2] Consequently, forcing conditions, such as high temperatures and the use of potent sulfonating agents like fuming sulfuric acid (oleum), are necessary to drive the reaction forward.[1]
-
Reversibility of Sulfonation (Desulfonation): A critical factor is that aromatic sulfonation is a reversible process.[3] The harsh, high-temperature acidic conditions required to sulfonate the deactivated pyridine ring can also promote the reverse reaction, desulfonation, where the sulfonic acid group is cleaved off, reverting the product back to the starting material.[3][4] Achieving a high yield requires finding a delicate balance between the forward and reverse reactions.
-
Protonation of Pyridine Nitrogen: In a strong acidic medium, the pyridine nitrogen is protonated. This protonated form, the pyridinium ion, is even more strongly deactivated towards electrophilic attack than the neutral pyridine, further impeding the reaction.
Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time:
-
Step 1: Begin with established literature conditions, typically involving heating 4-picoline in oleum (e.g., 20-30% SO₃) at temperatures ranging from 160°C to 240°C.
-
Step 2: Systematically vary the temperature in 10°C increments. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or in-situ IR) to track the formation of the product and the consumption of the starting material.
-
Step 3: For each temperature, run time-course experiments (e.g., analyzing aliquots every 2-4 hours). This will help identify the point of maximum product accumulation before desulfonation becomes the dominant process.
-
-
Select the Appropriate Sulfonating Agent:
-
The concentration of sulfur trioxide (SO₃) in the oleum is a critical parameter. Higher concentrations of SO₃ increase the rate of sulfonation but can also lead to more side products.
-
Start with 20% oleum and increase to 30% or higher if the reaction is too slow, but be aware of the increased risk of di-sulfonation (see FAQ 2).
-
-
Consider Catalysis (with caution):
-
Historically, mercury salts (e.g., mercuric sulfate) were used to catalyze pyridine sulfonation, lowering the required reaction temperature.[1]
-
CAUTION: Due to extreme toxicity and environmental concerns, mercury catalysts are now largely avoided. If their use is considered essential, all safety protocols for handling heavy metals must be strictly followed.
-
FAQ 2: My product analysis (NMR/LC-MS) shows multiple sulfonated species. What are they and how can I avoid them?
Answer:
The presence of multiple sulfonated products typically indicates over-sulfonation, resulting in the formation of 4-methylpyridine-disulfonic acid.
Root Cause Analysis:
While the first sulfonic acid group introduced onto the pyridine ring is strongly deactivating, the forcing conditions of the reaction can sometimes lead to a second sulfonation event. The most likely byproduct is 4-methylpyridine-3,5-disulfonic acid . The synthesis of the analogous 3,5-pyridinedisulfonic acid from pyridine requires very high temperatures (up to 240°C) and the presence of a catalyst, conditions that may be approached during the synthesis of the monosulfonated target.[5]
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction to form this compound and the competing side reactions of desulfonation and over-sulfonation.
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Troubleshooting Protocol:
-
Control Reaction Stoichiometry and Severity:
-
Step 1: Use a minimal excess of the sulfonating agent. A molar ratio of SO₃ to 4-picoline between 1.1:1 and 1.5:1 is a reasonable starting point.
-
Step 2: Avoid excessively high temperatures. If di-sulfonation is observed, reduce the reaction temperature. This may slow the primary reaction but will disproportionately reduce the rate of the more difficult second sulfonation.
-
Step 3: Reduce the reaction time. As soon as an acceptable conversion to the mono-sulfonated product is achieved (determined by in-process controls), quench the reaction to prevent further sulfonation.
-
-
Purification Strategy:
-
Fractional Crystallization: The mono- and di-sulfonated products often have different solubilities in aqueous or mixed solvent systems.
-
Protocol: Dissolve the crude product mixture in a minimum amount of hot water.[1] Allow it to cool slowly. The different sulfonic acids may crystallize at different rates and temperatures. Monitor the purity of the crystals and the mother liquor by HPLC to optimize the separation.
-
FAQ 3: I observe significant amounts of my starting material, 4-picoline, even after prolonged reaction times at high temperatures. What is happening?
Answer:
This is a classic sign that the rate of desulfonation is competing with or exceeding the rate of sulfonation. As explained in FAQ 1, the reaction is reversible.
Root Cause Analysis:
The principle of microscopic reversibility dictates that the mechanism for desulfonation is the exact reverse of sulfonation. The stability of pyridinesulfonic acids can be limited under strong acidic conditions, especially with heat.[4] The presence of water, even in small amounts (e.g., from the sulfuric acid component of oleum or atmospheric moisture), can facilitate this hydrolysis reaction, cleaving the C-S bond.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion issues where starting material is recovered.
Caption: Troubleshooting workflow for low conversion in 4-picoline sulfonation.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use high-quality, dry oleum.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Re-evaluate Temperature Profile:
-
You may be operating at a temperature where the desulfonation equilibrium is unfavorable. While higher temperatures increase the initial reaction rate, they can also shift the equilibrium back towards the starting materials.
-
Refer to the optimization protocol in FAQ 1 to find the "sweet spot" temperature that maximizes product formation.
-
FAQ 4: How can I effectively purify the final product?
Answer:
Purification of this compound is challenging due to its high polarity and non-volatile nature. The primary method is crystallization.
Root Cause Analysis:
The crude reaction mixture contains the desired product, unreacted starting material, potential di-sulfonated byproducts, and a large excess of sulfuric acid. The goal of the workup and purification is to separate these components effectively. The sulfonic acid product is a zwitterion, making it highly soluble in water but generally insoluble in non-polar organic solvents.
Purification Protocol:
-
Initial Quenching and Neutralization (Workup):
-
Step 1: After the reaction is complete, cool the reaction vessel in an ice bath.
-
Step 2: Very slowly and carefully, pour the reaction mixture onto crushed ice. This is a highly exothermic step and must be done with extreme caution in a well-ventilated fume hood.
-
Step 3: The sulfuric acid is now diluted. The next step is to raise the pH to precipitate the sulfonic acid. Slowly add a base, such as a saturated solution of calcium hydroxide or barium hydroxide. This will precipitate the excess sulfate as CaSO₄ or BaSO₄, which can be removed by filtration.
-
Step 4: Alternatively, carefully neutralize the solution with a strong base like NaOH to a pH where the sulfonic acid product is least soluble (near its isoelectric point).
-
-
Crystallization:
-
Step 1: After removing the precipitated sulfates or concentrating the neutralized solution, the primary purification is achieved by crystallization from water or a water/alcohol mixture.[1][6]
-
Step 2: Dissolve the crude solid in a minimum amount of boiling deionized water.
-
Step 3: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Step 4: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water, followed by a water-miscible solvent like ethanol or isopropanol to aid in drying.[6]
-
Step 5: Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following table provides a conceptual guide to how reaction parameters influence outcomes. Exact values must be determined empirically for your specific setup.
| Parameter | Low Value (e.g., 160°C, 15% Oleum) | Moderate Value (e.g., 190°C, 25% Oleum) | High Value (e.g., 230°C, >30% Oleum) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Yield of Product | Low (incomplete reaction) | Potentially Optimal | May decrease due to degradation |
| Desulfonation | Minimal | Significant | High (major yield loss) |
| Di-sulfonation | Very Low | Low to Moderate | High (significant byproduct) |
References
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 3. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 4-Methylpyridine-3-sulfonic Acid in Solution
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 4-Methylpyridine-3-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot issues and optimize your experimental outcomes.
Section 1: Understanding the Core Chemistry of this compound
A foundational understanding of the molecule's properties is critical to diagnosing and preventing stability issues.
Q1: What are the key chemical properties of this compound that influence its stability?
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
-
The Sulfonic Acid Group (-SO₃H): This group is strongly acidic, with a pKa value estimated to be around -1.8, indicating it will be almost completely deprotonated (as the sulfonate, -SO₃⁻) in any typical aqueous solution.[1] This high acidity is a key feature, making the compound highly water-soluble.[1][2]
-
The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is basic. However, its basicity is significantly weakened by the potent electron-withdrawing effect of the adjacent sulfonic acid group.[1]
-
The Methyl Group (-CH₃): This group is a potential site for oxidative degradation, a common pathway for alkylpyridines.[3][4]
This dual functionality creates a complex chemical profile where stability can be influenced by pH, solvent, and the presence of nucleophiles or oxidants.
Q2: What are the primary suspected degradation pathways for this compound in solution?
While this specific molecule is generally robust, especially in its solid, crystalline form, it is susceptible to three main degradation pathways in solution.[1][5]
-
Hydrolytic Desulfonation: Arylsulfonic acids can undergo hydrolysis to cleave the carbon-sulfur bond, reverting to the parent arene (in this case, 4-methylpyridine) and sulfuric acid. This reaction is often catalyzed by heat and strong acidic conditions.[6]
-
Oxidation of the Methyl Group: The methyl group can be oxidized, particularly in the presence of oxidizing agents or through photodegradation, to form an alcohol, aldehyde, and ultimately a carboxylic acid (3-sulfopyridine-4-carboxylic acid). This is a known metabolic pathway for methylpyridines.[7]
-
Nucleophilic Displacement of the Sulfonate Group: The sulfonate group can act as an excellent leaving group in nucleophilic substitution reactions, especially under certain conditions.[1] This makes the pyridine ring susceptible to attack by strong nucleophiles present in the solution.
The interplay of these potential pathways is visualized below.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Q3: My solution of this compound is gradually turning yellow/brown. What is the likely cause?
A color change is often indicative of degradation, specifically the formation of chromophoric byproducts.
-
Probable Cause: The most likely culprits are oxidation or photodecomposition.[8] Exposure to ambient light or dissolved oxygen can initiate the oxidation of the methyl group or other complex reactions involving the pyridine ring, leading to colored impurities.
-
Recommended Actions:
-
Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil.[8]
-
De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Store under Inert Atmosphere: For long-term storage, overlay the solution with an inert gas before sealing the container.[8]
-
Q4: I am observing unexpected peaks in my HPLC/LC-MS chromatogram that grow over time. How do I identify them?
The appearance of new peaks is a clear sign of degradation.
-
Probable Cause: These new peaks are degradation products. Based on the pathways described in Section 1, they could correspond to 4-methylpyridine, oxidized derivatives, or substitution products.
-
Recommended Actions:
-
Characterize the Impurities: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the impurity peaks. Compare these masses to the expected molecular weights of the potential degradants (e.g., 4-methylpyridine, MW: 93.13 g/mol ).
-
Perform a Forced Degradation Study: Intentionally stress a sample of the compound under acidic, basic, oxidative, and photolytic conditions. Analyzing the resulting chromatograms can help you match the unknown peaks in your aged sample to specific degradation pathways. (See Section 4 for protocol guidance).
-
Review Storage Conditions: Re-evaluate how your solution is being stored. Ensure it is protected from heat, light, and air.[9]
-
Q5: The measured concentration of my stock solution is decreasing significantly faster than expected. Why is this happening?
A loss of the parent compound indicates a stability issue where the degradant is either not detected by your analytical method or is being misinterpreted.
-
Probable Cause: Hydrolytic desulfonation is a strong possibility, especially if the solution is stored at elevated temperatures.[6] This converts the parent compound into 4-methylpyridine, which has very different chromatographic properties and may not be retained or detected under the same conditions used for the highly polar sulfonic acid.
-
Recommended Actions:
-
Control Temperature: Store all solutions, both stock and working, at refrigerated temperatures (2-8 °C) unless otherwise specified by your protocol. For long-term storage (>1 month), consider storage at -20 °C or below.
-
Use Buffered Solutions: The sulfonic acid group makes the solution inherently acidic. Maintaining this acidic pH with a suitable buffer (e.g., a phosphate or acetate buffer, pH 3-5) can help suppress certain degradation pathways that may be accelerated at neutral or alkaline pH.[8]
-
Prepare Freshly: For sensitive applications, it is always best practice to prepare solutions fresh from solid material on the day of use.
-
Section 3: Best Practices for Solution Preparation and Storage
Proactive measures are the most effective way to ensure the stability of your compound.
Q6: What is the best solvent for this compound?
The choice of solvent depends on the intended application.
-
Aqueous Solvents: High-purity water (e.g., Milli-Q or 18 MΩ·cm) is the most common solvent due to the compound's high solubility.[1] However, water is a reactant in hydrolysis.[8] For routine use where the solution is consumed within a few days, this is acceptable if stored properly.
-
Aprotic Solvents: For applications requiring the exclusion of water to prevent hydrolysis, polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. Ensure the grade of the solvent is high and the water content is minimal.
-
Protic Organic Solvents: Solvents like methanol or ethanol can be used but may be more reactive than aprotic solvents.
Q7: What are the optimal storage conditions for solutions of this compound?
The optimal conditions depend on the desired storage duration and solution concentration.
| Parameter | Stock Solutions (>1 mg/mL) | Working Solutions (<0.1 mg/mL) | Rationale |
| Temperature | 2-8 °C (short-term, <1 week) -20 °C or -80 °C (long-term) | 2-8 °C (use within 24-48 hours) | Reduces the rate of all chemical degradation reactions. |
| Light | Store in amber vials or protect from light | Store in amber vials or protect from light | Prevents photodecomposition.[8] |
| Atmosphere | Overlay with Argon or Nitrogen | Not typically required for short-term use | Prevents oxidation.[8] |
| Container | Type 1 borosilicate glass or polypropylene | Polypropylene (to minimize adsorption at low conc.) | Use inert materials to prevent leaching or adsorption. |
| pH (Aqueous) | Unbuffered, or buffered to pH 3-5 | Buffered to pH 3-5 | Suppresses pH-dependent degradation pathways.[8] |
Section 4: Protocols for Stability Assessment
To quantitatively assess stability, a validated, stability-indicating analytical method is required.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method capable of separating the parent compound from its potential degradants.
Objective: To resolve this compound from key degradation products.
Instrumentation:
-
HPLC system with UV detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC®-HILIC, 150 x 4.6 mm, 3.5 µm)[10]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, LC-MS grade
-
Glacial acetic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
UV Detection: 265 nm
-
Gradient: 80% B to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (80:20 ACN:Buffer).
-
Validation: This method must be validated according to ICH guidelines to confirm its suitability. It should demonstrate specificity by showing baseline resolution between the parent peak and peaks generated during forced degradation studies.
Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study.
References
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. capitalresin.com [capitalresin.com]
- 3. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 4808-71-3 [sigmaaldrich.com]
- 6. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up Production of 4-Methylpyridine-3-sulfonic acid
Welcome to the technical support center for the scale-up production of 4-Methylpyridine-3-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Introduction to Scale-Up Challenges
The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, presents unique challenges during scale-up.[1] While laboratory-scale synthesis may appear straightforward, larger batches often encounter issues with reaction control, impurity profiles, and product isolation. The inherent electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, the core of the sulfonation process, particularly demanding.[1][2] This guide provides in-depth solutions to overcome these hurdles, ensuring a robust and efficient manufacturing process.
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the sulfonation of 4-methylpyridine?
A1: The primary challenge is managing the harsh reaction conditions required for sulfonation.[1][2] This typically involves high temperatures (often exceeding 250°C) and the use of strong sulfonating agents like oleum (fuming sulfuric acid).[1][2] On a large scale, maintaining uniform heat distribution and preventing localized overheating, which can lead to charring and byproduct formation, is critical.
Q2: Why is oleum preferred over concentrated sulfuric acid for this reaction?
A2: Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a much stronger sulfonating agent.[3][4][5][6] The free SO₃ in oleum is the active electrophile that attacks the pyridine ring.[1] Concentrated sulfuric acid alone is often not reactive enough to achieve efficient sulfonation of the deactivated pyridine ring, even at high temperatures.[1][2]
Q3: What are the common impurities encountered during the production of this compound?
A3: Common impurities include unreacted 4-methylpyridine, over-sulfonated byproducts (di-sulfonic acids), and isomers (e.g., 4-methylpyridine-2-sulfonic acid). The formation of these impurities is highly dependent on reaction temperature, time, and the concentration of the sulfonating agent. Additionally, if the starting material or reagents contain moisture, it can lead to the formation of unwanted side products.
Q4: How can I improve the yield and purity of my product?
A4: Optimizing reaction parameters is key. This includes precise temperature control, gradual addition of the sulfonating agent, and careful monitoring of the reaction progress. Post-reaction, a well-designed work-up and purification procedure, often involving crystallization, is crucial for isolating a high-purity product.[1]
Q5: Are there any safety concerns I should be aware of when working with oleum?
A5: Absolutely. Oleum is a highly corrosive and reactive substance that releases toxic sulfur trioxide fumes.[4][5][7] It reacts violently with water in a highly exothermic manner.[5][6] Strict safety protocols, including the use of personal protective equipment (PPE) such as acid-resistant gloves, goggles, and a face shield, are mandatory.[3][7] The reaction should be conducted in a well-ventilated area, preferably in a closed system.[4]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the scale-up production of this compound.
Problem 1: Low Conversion of 4-Methylpyridine
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | The sulfonation of pyridine derivatives often requires high temperatures to overcome the deactivating effect of the nitrogen atom.[1][2] Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the conversion by a suitable analytical method like HPLC. |
| Inadequate Concentration of Sulfonating Agent | The concentration of free SO₃ in oleum is critical.[1] Ensure the oleum used has the appropriate concentration for the reaction. Consider using a higher concentration of oleum if necessary, but be mindful of increased byproduct formation. |
| Poor Mixing | In large reactors, inefficient mixing can lead to localized areas of low reagent concentration. Ensure the agitation speed is sufficient to maintain a homogeneous reaction mixture. The use of baffles in the reactor can improve mixing efficiency. |
| Presence of Moisture | Water will react with SO₃, reducing the effective concentration of the sulfonating agent. Ensure all starting materials and the reactor are thoroughly dry before starting the reaction. |
Problem 2: High Levels of Impurities
| Potential Cause | Recommended Solution |
| Over-sulfonation (Di-sulfonic acid formation) | This is often a result of excessively high temperatures or prolonged reaction times. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved. |
| Isomer Formation | The formation of other isomers, such as 4-methylpyridine-2-sulfonic acid, can be influenced by temperature. While the 3-position is generally favored, higher temperatures can sometimes lead to less selectivity. Fine-tuning the reaction temperature may help minimize the formation of unwanted isomers. |
| Charring/Degradation | Localized overheating is a common cause of charring. Improve agitation to ensure even heat distribution. Consider a jacketed reactor with a reliable temperature control system. The gradual addition of the sulfonating agent can also help to manage the exotherm of the reaction. |
| Genotoxic Impurities (Sulfonate Esters) | If an alcohol is used as a solvent at any stage, there is a potential for the formation of mutagenic alkyl-sulfonate impurities.[8] It is crucial to avoid the use of alcohol solvents when sulfonic acids are present, especially under acidic conditions.[8][9] |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Soluble in the Reaction Mixture | After quenching the reaction, the product may remain dissolved. Carefully adjust the pH of the solution. This compound is zwitterionic and its solubility is pH-dependent. Adjusting the pH to its isoelectric point will minimize its solubility and promote precipitation. |
| Formation of an Oily Product Instead of a Crystalline Solid | This can be due to the presence of impurities that inhibit crystallization. Try to purify the crude product by washing with a suitable solvent to remove some of the impurities before attempting crystallization. Seeding the solution with a small amount of pure crystalline product can also induce crystallization. |
| Co-precipitation of Inorganic Salts | During work-up, neutralization of the excess sulfuric acid will generate a large amount of inorganic salts (e.g., sodium sulfate). To minimize co-precipitation, consider a multi-step precipitation or a solvent extraction process to separate the product from the inorganic salts. Recrystallization from a suitable solvent system is often necessary for final purification.[1] |
| Product is Hygroscopic | The purified product may absorb moisture from the air, making it difficult to handle and weigh accurately. Dry the final product under vacuum at an appropriate temperature and store it in a desiccator or under an inert atmosphere. |
IV. Experimental Protocols and Workflows
Workflow for Scale-Up Sulfonation
The following diagram illustrates a typical workflow for the scale-up production of this compound.
Caption: A generalized workflow for the scale-up production of this compound.
Alternative Synthetic Route: From 3-Chloropyridine
An alternative, multi-step synthesis avoids the harsh conditions of direct sulfonation and can provide a heavy-metal-free product.[10][11][12]
References
- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 2. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 3. Oleum 23%, Oleum — Industrial Applications & Handling Tips — Maruti Fine Chemicals [articles.abilogic.com]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. Oleum - Fuming Sulfuric Acid [decachem.com]
- 6. Oleum - Sciencemadness Wiki [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 11. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 12. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Reaction Condition Optimization for 4-Methylpyridine-3-sulfonic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Methylpyridine-3-sulfonic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The inherent electron-deficient nature of the pyridine ring presents unique challenges to electrophilic aromatic substitution, necessitating carefully controlled and often harsh reaction conditions. This document provides in-depth, field-proven insights to ensure successful outcomes in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is the sulfonation of 4-methylpyridine (4-picoline) challenging?
The primary challenge lies in the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the aromatic system. This deactivates the ring towards electrophilic attack, which is the fundamental mechanism of sulfonation.[1] Furthermore, under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid or oleum), the pyridine nitrogen is readily protonated. This forms a pyridinium cation, which further deactivates the ring, making the reaction even more difficult.[2] Consequently, high temperatures and highly reactive sulfonating agents are typically required to drive the reaction forward.[1][2]
Q2: At which position does sulfonation of 4-methylpyridine typically occur and why?
For 4-methylpyridine, electrophilic aromatic substitution, such as sulfonation, preferentially occurs at the 3-position (beta to the nitrogen). This regioselectivity is governed by the stability of the carbocation intermediate (sigma complex) formed during the reaction.
-
Attack at C-3: The positive charge in the resonance structures of the intermediate is distributed across C-2, C-4, and C-6. This avoids placing the positive charge on the carbon adjacent to the electron-withdrawing pyridinium nitrogen.
-
Attack at C-2 or C-6 (ortho): This would result in a resonance structure where the positive charge is placed directly on the nitrogen, which is highly unfavorable.
-
Attack at C-4 (para): This position is blocked by the methyl group.
The methyl group at the 4-position is an electron-donating group, which helps to slightly activate the ring and stabilize the intermediate, but the directing effect of the pyridine nitrogen is dominant, favoring substitution at the 3-position.
Q3: What is the role of a mercury sulfate catalyst in this reaction?
The addition of a catalytic amount of mercuric sulfate (HgSO₄) can significantly improve the reaction conditions for pyridine sulfonation.[2][3] Historically, it was found that using a mercury catalyst could lower the required reaction temperature from over 300°C to a more manageable 230°C while also increasing the yield.[1][4] While the precise mechanism is not fully elucidated, it is believed that the mercury salt facilitates the electrophilic attack of sulfur trioxide on the deactivated pyridine ring.[2] However, due to the high toxicity of mercury compounds, there is a strong incentive to develop mercury-free synthetic routes.
Q4: What are the primary derivatives of this compound, and how are they prepared?
A key and highly versatile derivative is 4-methylpyridine-3-sulfonyl chloride . This compound is a crucial intermediate for synthesizing sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols). The sulfonyl chloride is typically prepared from the sulfonic acid by reacting it with a chlorinating agent. Common reagents for this conversion include:
-
Phosphorus pentachloride (PCl₅) in combination with phosphorus oxychloride (POCl₃).[3][5]
-
Thionyl chloride (SOCl₂).
The reaction involves the conversion of the sulfonic acid group into the more reactive sulfonyl chloride.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound and its derivatives.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common experimental issues.
| Issue | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Yield of this compound | A. Insufficient Reaction Temperature or Time: The sulfonation of the deactivated pyridine ring has a high activation energy. | Solution: Gradually increase the reaction temperature in increments of 10-15°C and monitor the reaction progress by TLC or HPLC. For oleum-based sulfonation of picolines, temperatures in the range of 190-230°C for 10-22 hours are often required.[2] Ensure the reaction is heated for a sufficient duration to allow for complete conversion. |
| B. Deactivated Sulfonating Agent: Oleum (fuming sulfuric acid) is highly hygroscopic. Contamination with water will convert the active sulfonating species (SO₃) into sulfuric acid, drastically reducing its reactivity. | Solution: Use fresh, high-quality oleum from a sealed container. Ensure all glassware is rigorously dried (oven or flame-dried) before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. | |
| C. Inefficient Mixing: The reaction mixture can become viscous. Poor agitation can lead to localized overheating or areas of low reagent concentration, resulting in an incomplete reaction. | Solution: Use a powerful overhead mechanical stirrer, especially for larger-scale reactions. Ensure the stirring is vigorous enough to maintain a homogeneous suspension/solution throughout the reaction. | |
| 2. Formation of Significant Byproducts | A. Isomerization or Degradation: Extremely high temperatures (>250-300°C) can lead to the isomerization of the sulfonic acid product or degradation of the pyridine ring, potentially forming hydroxy-pyridines.[6] | Solution: Carefully control the reaction temperature using a temperature controller and a suitable heating mantle or oil bath. While high temperatures are necessary, avoid exceeding the optimal range. The use of a mercury catalyst can help keep the required temperature lower, thus minimizing these side reactions.[2] |
| B. Bis-sulfonylation (in derivative synthesis): When synthesizing derivatives like picolyl sulfones using sulfonyl chlorides, using a large excess of the sulfonylating agent can lead to double addition on the methyl group.[7] | Solution: Carefully control the stoichiometry. To avoid bis-sulfonylation, reduce the amount of sulfonyl chloride used to ~2.0 equivalents relative to the 4-picoline substrate.[7] Monitor the reaction by TLC to stop it once the mono-substituted product is maximized. | |
| 3. Difficult Product Isolation / Work-up | A. Product Remains in Solution: this compound is a zwitterion and can be soluble in the aqueous acidic work-up solution, especially if the volume is large. | Solution: After quenching the reaction mixture on ice, minimize the amount of water used. The product is often precipitated by adjusting the pH to its isoelectric point. Alternatively, concentration of the aqueous solution under reduced pressure can induce precipitation. Salting out with NaCl or another salt can also decrease its aqueous solubility. |
| B. Persistent Emulsions During Extraction: This can occur if converting the sulfonic acid to a derivative (e.g., sulfonyl chloride) that requires an organic solvent extraction. | Solution: To break emulsions, add a saturated brine (NaCl) solution during the aqueous wash. Alternatively, the entire mixture can be filtered through a pad of Celite to help separate the layers. | |
| C. Product Fails to Crystallize: The crude product may be an oil or contain impurities that inhibit crystallization. | Solution: Ensure the crude product is sufficiently pure before attempting recrystallization. Use a suitable solvent system; aqueous ethanol or isopropanol are often effective for purifying sulfonic acids.[4] If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation or add a seed crystal from a previous successful batch. | |
| 4. Low Yield in Sulfonyl Chloride Formation | A. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride product is highly sensitive to moisture and will readily hydrolyze back to the sulfonic acid. | Solution: The reaction must be performed under strictly anhydrous conditions. The work-up should be performed quickly, and aqueous washes should be done with cold water or brine to minimize hydrolysis. Ensure organic solvents used for extraction are anhydrous. |
| B. Incomplete Reaction: The conversion of the sulfonic acid to the sulfonyl chloride may not have gone to completion. | Solution: Ensure sufficient equivalents of the chlorinating agent (e.g., PCl₅/POCl₃) are used. Heating to reflux is often necessary to drive the reaction to completion.[5] Reaction times of 3-5 hours are typical.[3] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound (Classical Method)
This protocol is a synthesized procedure based on established methods for pyridine sulfonation.[1][2][8]
Diagram: Classical Sulfonation Workflow
Caption: Step-by-step workflow for the classical sulfonation of 4-methylpyridine.
Materials:
-
4-Methylpyridine (4-picoline)
-
Fuming Sulfuric Acid (Oleum, 20-30% free SO₃)
-
Mercuric Sulfate (HgSO₄, optional catalyst)
-
Crushed Ice
-
Sodium Hydroxide (for pH adjustment)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser with a drying tube, and a thermometer.
-
Reagent Addition: Charge the flask with fuming sulfuric acid (3-4 molar equivalents). Begin vigorous stirring and cool the flask in an ice-water bath to 0-10°C.
-
Slowly add 4-methylpyridine (1.0 molar equivalent) dropwise via an addition funnel. The addition is highly exothermic; maintain the internal temperature below 75°C.[8]
-
(Optional) Catalyst Addition: Once the addition is complete, add a catalytic amount of mercuric sulfate (approx. 0.02 equivalents).
-
Heating: Heat the reaction mixture to 220-230°C. The mixture will become thick and may change color. Maintain this temperature for 12-18 hours.
-
Work-up: After cooling to room temperature, carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic.
-
Isolation: The sulfonic acid may precipitate upon dilution. If not, carefully neutralize the solution with a concentrated sodium hydroxide solution to pH 2-3 to induce precipitation. The product can also be isolated by concentrating the acidic aqueous solution under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold water. Purify the product by recrystallization from water or a water/ethanol mixture.[4][9] Dry the pure white crystals under vacuum.
Protocol 2: Synthesis of 4-Methylpyridine-3-sulfonyl Chloride
This protocol is based on established methods for converting sulfonic acids to sulfonyl chlorides.[3][5]
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃) or another inert, high-boiling solvent (e.g., chlorobenzene)[10]
-
Ice water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a fume hood, combine this compound (1.0 eq), phosphorus pentachloride (1.5 eq), and phosphorus oxychloride (as solvent, approx. 3-5 volumes) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolved HCl).
-
Heating: Heat the mixture to reflux (approx. 110-120°C) for 3-5 hours.[3] The solid sulfonic acid should dissolve as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of ice-water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-methylpyridine-3-sulfonyl chloride, which can be purified further by distillation under high vacuum or by crystallization if it is a solid.
IV. Data Summary and Optimization Parameters
Optimizing the sulfonation of 4-picoline requires balancing temperature, time, and reagent concentration to maximize yield while minimizing side reactions.
Table 1: Influence of Reaction Parameters on Classical Sulfonation
| Parameter | Condition | Expected Outcome | Rationale & Causality |
| Temperature | 180-200°C | Low conversion, long reaction time | Insufficient thermal energy to overcome the activation barrier for the deactivated pyridine ring. |
| 220-230°C | Optimal balance of yield and purity | Sufficient energy for efficient sulfonation without promoting significant thermal degradation or isomerization.[2] | |
| > 250°C | Increased risk of byproducts, potential for lower yield | High temperatures can cause desulfonation, isomerization to the thermodynamically more stable 4-sulfonic acid isomer (if possible), or decomposition into hydroxy-pyridines.[6] | |
| Oleum Conc. | < 15% SO₃ | Slower reaction rate | Lower concentration of the active electrophile (SO₃) requires longer reaction times or higher temperatures. |
| 20-30% SO₃ | Good reactivity and control | Provides a high concentration of SO₃ to drive the reaction efficiently under the established temperature range.[11] | |
| > 33% SO₃ | Reaction rate may decrease; handling is more hazardous | Very high concentrations of SO₃ can lead to complex formation and may not necessarily increase the rate of productive sulfonation.[11] | |
| Catalyst | None | Harsher conditions required (higher temp/longer time) | The uncatalyzed reaction is very slow due to the deactivated ring. |
| HgSO₄ | Increased yield, lower temp (e.g., 230°C) | The catalyst facilitates the electrophilic attack, lowering the activation energy and allowing the reaction to proceed under milder conditions.[2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 9. EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CA2002640A1 - Oleum sulphonation process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-Methylpyridine-3-sulfonic Acid and Other Sulfonic Acids: A Guide for Researchers
In the landscape of modern organic synthesis and drug development, the selection of an appropriate acid catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. While traditional mineral acids have long been employed, a growing interest in organic sulfonic acids has emerged due to their tunable properties, ease of handling, and often milder reaction conditions. This guide provides an in-depth comparative analysis of 4-Methylpyridine-3-sulfonic acid alongside three commonly utilized sulfonic acids: p-Toluenesulfonic acid (PTSA), Methanesulfonic acid (MSA), and Benzenesulfonic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.
Introduction to Sulfonic Acids in Catalysis
Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid group (-SO₃H) attached to either an aliphatic or aromatic backbone. Their strong Brønsted acidity, often comparable to that of mineral acids like sulfuric acid, makes them effective catalysts for a wide array of organic transformations, including esterification, alkylation, and condensation reactions.[1] Unlike some mineral acids, many organic sulfonic acids are non-oxidizing and can be solid, simplifying handling and measurement.[2] The organic substituent allows for the modulation of physical and chemical properties such as acidity, solubility, and steric hindrance, enabling a degree of catalyst design.
This guide focuses on this compound, a heterocyclic aromatic sulfonic acid, and compares its projected performance with established aliphatic and aromatic sulfonic acids. The presence of the pyridine ring introduces unique electronic and potential coordination properties that distinguish it from its carbocyclic aromatic and aliphatic counterparts.
Physicochemical Properties: A Comparative Overview
The efficacy of a sulfonic acid catalyst is intrinsically linked to its fundamental physicochemical properties. The following table summarizes key parameters for this compound and its comparators. It is important to note that while experimental data for PTSA, MSA, and Benzenesulfonic acid are readily available, some values for this compound are predicted based on computational models due to a lack of extensive experimental literature.
| Property | This compound | p-Toluenesulfonic acid (PTSA) | Methanesulfonic acid (MSA) | Benzenesulfonic acid |
| Molecular Formula | C₆H₇NO₃S | C₇H₈O₃S | CH₄O₃S | C₆H₆O₃S |
| Molecular Weight | 173.19 g/mol | 172.20 g/mol | 96.11 g/mol | 158.18 g/mol |
| Appearance | Off-white to yellow solid (predicted)[3] | White crystalline solid[1] | Colorless liquid or solid (m.p. ~20 °C) | White to light brown crystalline solid[4] |
| pKa | -2.23 ± 0.33 (Predicted)[3] | -2.8[5], -1.34[6], -2.58[7] | -1.86[8], -1.2[9] | -2.8[10], -6.5[11], 0.70[12] |
| Water Solubility | Soluble (predicted) | 67 g/100 mL[5] | Miscible[13] | Freely soluble[14] |
| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents | Soluble in alcohols and ethers[15] | Miscible with alcohols and diethyl ether; sparingly soluble in hydrocarbons[16] | Soluble in ethanol and acetone; slightly soluble in benzene; insoluble in diethyl ether[17][18] |
Note on pKa values: The pKa values for sulfonic acids can vary depending on the experimental or computational method used. The values presented here are from multiple sources to provide a comprehensive overview. The negative pKa values indicate that all these compounds are strong acids.
The Influence of Molecular Structure on Acidity and Catalytic Activity
The catalytic performance of a sulfonic acid is directly related to its acidity, which is influenced by the electronic and steric effects of its molecular structure.
Electronic Effects: The Role of the Aromatic Ring and Substituents
-
Benzenesulfonic Acid and p-Toluenesulfonic Acid: The sulfonic acid group is strongly electron-withdrawing, which is stabilized by the delocalization of the negative charge of the conjugate base across the aromatic ring and the sulfonate group. In PTSA, the methyl group is weakly electron-donating, which slightly reduces the acidity compared to benzenesulfonic acid, though both are strong acids.[7]
-
Methanesulfonic Acid: As an aliphatic sulfonic acid, MSA lacks an aromatic ring for resonance stabilization of the conjugate base. However, the strong inductive effect of the sulfonate group makes it a strong acid.
-
This compound: The pyridine ring, being more electronegative than a benzene ring, is generally electron-withdrawing, which would be expected to increase the acidity of the sulfonic acid group.[19] However, the nitrogen atom also possesses a lone pair of electrons that can be protonated. The position of the methyl group, which is electron-donating, further modulates the electronic properties of the ring. The interplay of these factors results in a predicted pKa that is comparable to the other strong sulfonic acids.
Steric and Geometric Considerations
The steric environment around the acidic proton can influence the accessibility of the catalyst to the substrate.
Caption: Factors influencing the catalytic performance of the compared sulfonic acids.
Synthesis of this compound
While a definitive, peer-reviewed synthesis of this compound is not widely available in the literature, a plausible synthetic route can be proposed based on established methods for the sulfonation of pyridine derivatives. One common approach involves the sulfonation of 3-methylpyridine (3-picoline) using oleum (a solution of sulfur trioxide in sulfuric acid).[20] An alternative route, adapted from the synthesis of pyridine-3-sulfonic acid, involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a sulfite.[21][22]
Proposed Experimental Protocol for Synthesis:
Disclaimer: This proposed protocol is based on analogous reactions and has not been experimentally validated. Appropriate safety precautions should be taken.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 3-methylpyridine (1.0 eq).
-
Sulfonation: Slowly add fuming sulfuric acid (20-30% SO₃) (2.0-3.0 eq) to the stirred 3-methylpyridine at a temperature maintained below 20°C using an ice bath.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 220-240°C and maintain this temperature for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of barium hydroxide or calcium hydroxide. The insoluble barium or calcium sulfate is then filtered off. The filtrate containing the pyridinium salt is then carefully acidified with an appropriate acid to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water-ethanol.
References
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 3. This compound CAS#: 4808-71-3 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. P-Toluenesulfonic_acid [chemeurope.com]
- 6. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. acs.org [acs.org]
- 11. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 12. pKa values [stenutz.eu]
- 13. Methanesulfonic acid CAS#: 75-75-2 [m.chemicalbook.com]
- 14. Benzenesulfonic Acid [drugfuture.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 21. prepchem.com [prepchem.com]
- 22. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
A Comparative Guide to the Vibrational Spectroscopy of 4-Methylpyridine-3-sulfonic Acid
This guide provides an in-depth analysis of the expected spectroscopic data (Infrared and Raman) for 4-Methylpyridine-3-sulfonic acid. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this document leverages a comparative approach, grounding its predictions in the well-documented vibrational characteristics of its parent compound, pyridine-3-sulfonic acid, and other structurally relevant aromatic sulfonic acids. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the vibrational properties of this and similar molecules for characterization, quality control, and reaction monitoring.
Introduction: The Vibrational Fingerprint of Aromatic Sulfonic Acids
Infrared (IR) and Raman spectroscopy are indispensable, non-destructive techniques for elucidating molecular structure. They probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall symmetry. For aromatic sulfonic acids like this compound, these techniques are particularly insightful for confirming the presence and bonding environment of the sulfonic acid moiety (—SO₃H) and the substituted pyridine ring.
The vibrational modes of the sulfonyl (SO₂) and hydroxyl (O-H) groups within the sulfonic acid function are highly characteristic.[1] Their frequencies are sensitive to the electronic environment imposed by the aromatic ring and any substituents, as well as intermolecular interactions such as hydrogen bonding, which is typically extensive in the solid state.[1] This guide will dissect these characteristic vibrations, comparing the known spectra of pyridine-3-sulfonic acid, p-toluenesulfonic acid, and benzenesulfonic acid to build a robust predictive model for this compound.
Predicted Vibrational Analysis of this compound
The introduction of a methyl group at the 4-position of the pyridine ring in pyridine-3-sulfonic acid is expected to induce predictable shifts in the vibrational spectra. The methyl group, being an electron-donating group, can influence the electron density of the pyridine ring and, to a lesser extent, the sulfonic acid group. Furthermore, the methyl group itself possesses characteristic vibrational modes.
Our analysis will be based on the detailed assignments available for pyridine-3-sulfonic acid, which have been corroborated by computational studies.[2][3]
The Sulfonic Acid Group (—SO₃H) Vibrations
The sulfonic acid group gives rise to several key vibrational bands:
-
O–H Stretch: In the solid state, extensive hydrogen bonding leads to a very broad and intense absorption in the IR spectrum, typically centered in the 2800-3200 cm⁻¹ region.
-
Asymmetric and Symmetric SO₂ Stretching: These are typically strong bands in both IR and Raman spectra. For pyridine-3-sulfonic acid, the asymmetric SO₂ stretch is observed around 1385 cm⁻¹ and the symmetric stretch around 1186 cm⁻¹.[2] For this compound, these values are expected to be very similar, with minor shifts due to the electronic influence of the methyl group.
-
S–O(H) Stretch: This vibration is observed as a strong band in the IR spectrum of pyridine-3-sulfonic acid at 1035 cm⁻¹.[2]
-
SO₂ Deformations: Scissoring, wagging, twisting, and rocking motions of the SO₂ group appear at lower frequencies, typically in the 400-650 cm⁻¹ range.[2]
The 4-Methylpyridine Ring Vibrations
The vibrations of the pyridine ring are well-characterized and serve as a reliable framework for our predictions.[3][4]
-
C–H Stretching: Aromatic C–H stretching vibrations are expected in the 3000–3100 cm⁻¹ region.
-
Ring Stretching: The stretching and contraction of all bonds within the pyridine ring result in a series of bands between 1300 cm⁻¹ and 1650 cm⁻¹. For pyridine-3-sulfonic acid, these are observed at 1628, 1617, 1551, and 1470 cm⁻¹ in the IR spectrum.[2] The presence of the methyl group in this compound may slightly shift these positions.
-
Ring Breathing Mode: This is often a strong band in the Raman spectrum and is observed for pyridine-3-sulfonic acid at 1020 cm⁻¹.[2]
-
C–S Stretching: The stretching of the bond between the pyridine ring and the sulfur atom is expected in the range of 760 ± 25 cm⁻¹. In pyridine-3-sulfonic acid, this is assigned to a band at 742 cm⁻¹.[2]
-
Methyl Group Vibrations: The methyl group will introduce its own characteristic vibrations, including symmetric and asymmetric C–H stretching (around 2870 and 2980 cm⁻¹, respectively) and bending modes.[5]
Comparative Spectroscopic Data
The following tables summarize the key vibrational frequencies for pyridine-3-sulfonic acid and two common aromatic sulfonic acids, providing a basis for our predictions for this compound.
Table 1: Comparison of Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Pyridine-3-sulfonic acid[2] | p-Toluenesulfonic acid[6] | Benzenesulfonic acid[7][8] | Predicted this compound |
| O–H Stretch | Broad, ~2800-3200 | Broad, ~2800-3400 | Broad, ~2800-3400 | Broad, ~2800-3200 |
| Aromatic C–H Stretch | ~3050-3100 | ~3000-3100 | ~3000-3100 | ~3050-3100 |
| Ring Stretching | 1628, 1617, 1551, 1470 | ~1600, 1495 | ~1585, 1480, 1445 | ~1630, 1615, 1550, 1475 |
| SO₂ Asymmetric Stretch | ~1385 | ~1350 | ~1350 | ~1385 |
| SO₂ Symmetric Stretch | 1186 | ~1170, 1120 | ~1190, 1130 | ~1185 |
| S–O(H) Stretch | 1035 | 1032, 1010 | ~1035, 1010 | ~1035 |
| C–S Stretch | 742 | ~680 | ~690 | ~740 |
| SO₂ Deformations | 633, 608, 552 | ~560 | ~565 | ~630, 610, 550 |
Table 2: Comparison of Key Raman Frequencies (cm⁻¹)
| Vibrational Mode | Pyridine-3-sulfonic acid[2] | p-Toluenesulfonic acid[9][10] | Benzenesulfonic acid[9] | Predicted this compound |
| Aromatic C–H Stretch | ~3070 | ~3070 | ~3070 | ~3070 |
| Ring Stretching | 1629, 1618 | ~1600 | ~1600 | ~1630, 1615 |
| SO₂ Symmetric Stretch | 1186 | ~1125 | ~1124 | ~1185 |
| Ring Breathing | 1020 | ~1000 | ~1000 | ~1020 |
| S–O(H) Stretch | 1034 | ~1030 | Not clearly assigned | ~1035 |
| C–S Stretch | 742 | ~790 | ~740 | ~740 |
| SO₂ Deformations | 630, 607 | ~560 | ~560 | ~630, 605 |
Experimental Protocols
To obtain high-quality spectroscopic data for solid samples like this compound, the following protocols are recommended.
Fourier Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for solid samples requiring minimal preparation.[1][11]
Step-by-Step Protocol for ATR-FTIR:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Use a suitable solvent like isopropanol or ethanol to wipe the crystal surface and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Fourier Transform (FT)-Raman Spectroscopy
FT-Raman is well-suited for solid samples and is less susceptible to fluorescence than conventional Raman spectroscopy.
Step-by-Step Protocol for FT-Raman:
-
Sample Preparation: Place a small amount of the crystalline or powdered sample into a glass capillary tube or an aluminum sample cup.
-
Instrument Setup: Place the sample holder into the instrument's sample compartment.
-
Parameter Optimization: Use a low laser power (e.g., 50-100 mW) initially to avoid sample burning or degradation. The excitation wavelength is typically 1064 nm for FT-Raman.[12]
-
Spectrum Acquisition: Collect the Raman spectrum. A higher number of scans (e.g., 128 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be a plot of Raman intensity versus Raman shift (in cm⁻¹).
Visualization of Molecular Structure and Vibrational Logic
The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Experimental and analytical workflow for vibrational spectroscopy.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]
- 7. Benzenesulfonic acid(98-11-3) IR Spectrum [m.chemicalbook.com]
- 8. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Raman spectroscopy of benzenesulfonic and 4-toluenesulfonic acids dissolved in dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
- 12. Vibrational Spectroscopic Studies of Amino acid p-toluenesulfonic acid NLO Crystals – IJSREM [ijsrem.com]
A Comparative Guide to the Catalytic Activity of 4-Methylpyridine-3-sulfonic Acid and Other Prominent Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, the quest for efficient, selective, and robust catalysts is perpetual. While established players like sulfuric acid, p-toluenesulfonic acid (p-TSA), and various solid acid catalysts have long dominated the field, emerging catalysts offer unique properties that can address specific challenges in organic synthesis. This guide provides an in-depth comparison of the catalytic activity of 4-Methylpyridine-3-sulfonic acid against a selection of widely used acid catalysts. We will delve into their performance in key organic transformations, supported by available experimental insights, and provide detailed protocols for their synthesis and application.
Introduction to Acid Catalysis: A Tale of Two Phases
Acid catalysts are broadly categorized into two main classes: homogeneous and heterogeneous. This distinction is crucial as it dictates the reaction setup, catalyst separation, and reusability.[1][2][3]
-
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase.[1] This allows for excellent contact between the catalyst and substrates, often leading to high reaction rates and selectivity.[4] However, the separation of the catalyst from the reaction mixture can be challenging and costly.[2]
-
Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[1] This facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry.[5][6] However, mass transfer limitations can sometimes lead to lower reaction rates compared to their homogeneous counterparts.
This guide will explore both types of catalysts, providing a comprehensive overview for informed catalyst selection.
The Contenders: A Profile of Key Acid Catalysts
We will compare this compound with the following widely recognized acid catalysts:
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used homogeneous mineral acid catalyst.[7][8] It is effective in a vast range of reactions but is highly corrosive and difficult to separate from reaction mixtures.[9]
-
p-Toluenesulfonic Acid (p-TSA): A solid, organic sulfonic acid that is easier to handle than sulfuric acid and is a staple in organic synthesis for reactions like esterification and acetalization.[10][11]
-
Amberlyst-15: A strongly acidic, macroreticular ion-exchange resin based on a sulfonated polystyrene-divinylbenzene copolymer.[12][13] It is a versatile and commercially available heterogeneous catalyst.
-
Nafion™: A perfluorinated sulfonic acid polymer known for its exceptional chemical and thermal stability, often referred to as a "superacid" catalyst. It is used in both membrane and resin forms.
Comparative Analysis of Catalytic Performance
A direct, quantitative comparison of this compound with other acid catalysts is challenging due to the limited availability of side-by-side experimental studies in publicly accessible literature. However, we can infer its potential performance based on the principles of Brønsted acidity and the known catalytic behavior of related pyridine sulfonic acid derivatives.
The Brønsted acidity of sulfonic acid-functionalized ionic liquids with pyridinium cations has been investigated, revealing that their acidity is influenced by the counter-anion. This acidity, in turn, correlates with their catalytic activity in acid-catalyzed reactions.
Esterification: A Classic Benchmark Reaction
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation frequently used to evaluate the efficacy of acid catalysts.[7]
| Catalyst | Type | Advantages | Disadvantages | Typical Performance |
| This compound | Homogeneous | Potentially tunable acidity due to the pyridine ring; may offer unique selectivity. | Limited experimental data available; likely requires separation from the reaction mixture. | Performance data is not readily available in comparative studies. Its efficacy would depend on its Brønsted acidity in the specific reaction medium. |
| Sulfuric Acid | Homogeneous | High catalytic activity, low cost.[7] | Corrosive, difficult to separate, generates acidic waste.[9] | Excellent yields in many esterification reactions. |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Solid, easy to handle, commercially available, effective catalyst.[10][11] | Can be corrosive, requires neutralization and separation. | Widely used with good to excellent yields in various esterification processes. |
| Amberlyst-15 | Heterogeneous | Easily separable, reusable, reduces corrosive waste.[12] | Can have lower activity than homogeneous catalysts due to mass transfer limitations. | Effective catalyst for esterification, with performance influenced by reaction conditions and substrate. |
| Nafion™ | Heterogeneous | High thermal and chemical stability, superacidic, reusable. | Higher cost compared to other catalysts. | Shows high activity in various esterification reactions. |
Multicomponent Reactions: The Case of the Biginelli Reaction
The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea, is another important benchmark for acid catalysts.[13]
| Catalyst | Type | Role in Biginelli Reaction |
| This compound | Homogeneous | Expected to act as a Brønsted acid catalyst, protonating the aldehyde and facilitating the cyclocondensation steps. Specific performance data is not widely reported. |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | A commonly used and effective catalyst for the Biginelli reaction, providing good to excellent yields. |
| Amberlyst-15 | Heterogeneous | Has been successfully employed as a recyclable solid acid catalyst for the Biginelli reaction. |
| Nafion-H | Heterogeneous | Another solid acid catalyst reported to be effective in promoting the Biginelli reaction. |
Experimental Protocols
Synthesis of this compound
While detailed, peer-reviewed synthesis protocols for this compound are not abundant, a general approach involves the sulfonation of 4-methylpyridine. A plausible synthetic route, analogous to the synthesis of other pyridine sulfonic acids, is outlined below.
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 4-methylpyridine to a flask containing oleum (fuming sulfuric acid) at a controlled temperature.
-
Heating: Heat the reaction mixture under reflux for several hours. The exact temperature and time will need to be optimized.
-
Work-up: After cooling, the reaction mixture is cautiously quenched with ice water.
-
Neutralization: The acidic solution is carefully neutralized with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid as a salt.
-
Isolation: The salt is filtered, and the free sulfonic acid can be obtained by treatment with a strong mineral acid, followed by recrystallization.
General Protocol for Catalytic Esterification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the carboxylic acid, the alcohol, and a catalytic amount of the acid catalyst (typically 1-10 mol%).
-
Reaction: Heat the mixture to reflux with stirring for the desired amount of time.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, cool the reaction mixture and, if using a homogeneous catalyst, neutralize the acid. The ester is then typically extracted with an organic solvent, washed, dried, and purified by distillation or chromatography. For heterogeneous catalysts, the catalyst is simply filtered off before work-up.
Mechanistic Insights
The catalytic activity of sulfonic acids in reactions like esterification stems from their ability to act as Brønsted acids, donating a proton to the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Conclusion and Future Outlook
While established acid catalysts like sulfuric acid, p-TSA, Amberlyst-15, and Nafion have well-documented performance, the catalytic potential of this compound remains an area ripe for exploration. The presence of the pyridine ring offers the potential for electronic and steric tuning that could lead to unique reactivity and selectivity profiles.
For researchers and drug development professionals, the choice of an acid catalyst will always be a balance of activity, selectivity, cost, and practicality. While traditional catalysts provide a reliable baseline, the investigation of novel catalysts like this compound is crucial for advancing the field of organic synthesis. Further experimental studies are needed to fully elucidate its catalytic capabilities and position it within the broader arsenal of acid catalysts.
References
- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol [mdpi.com]
- 12. 583a Investigation of Esterification of Biomass Pyrolysis Acids Over Sulfonic Acid-Functionalized Mesoporous Silicas [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Computational Reactivity Prediction: The Case of 4-Methylpyridine-3-sulfonic acid
Introduction: Beyond the Flask—Predicting Reactivity in the Digital Age
In modern drug development and fine chemical synthesis, understanding a molecule's reactivity is paramount. It dictates reaction pathways, potential side products, and overall yield. 4-Methylpyridine-3-sulfonic acid is a heterocyclic compound of significant interest, serving as a versatile building block. Its reactivity is nuanced, governed by the electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing sulfonic acid group, and the weakly electron-donating methyl group.
Traditionally, determining optimal reaction conditions has been a resource-intensive process of trial and error. However, the advent of computational chemistry allows us to predict and understand molecular behavior with remarkable accuracy before a single reagent is measured.[1] This guide provides a comparative analysis of computational models used to predict the reactivity of this compound. We will move beyond a simple listing of methods to explain the causality behind model selection, establish self-validating workflows, and ground our claims in authoritative sources.
Chapter 1: The Subject Molecule: Electronic Landscape of this compound
The reactivity of an aromatic system is dictated by its electronic distribution. In this compound, three key features are in play:
-
The Pyridine Ring: The electronegative nitrogen atom makes the ring electron-deficient compared to benzene, rendering it less reactive towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr).[2] Nucleophilic attack is generally favored at the positions ortho (2-) and para (4-) to the nitrogen.[2]
-
The Sulfonic Acid Group (-SO₃H): As a potent electron-withdrawing group, it further deactivates the ring towards electrophilic attack. Its position at the 3-position (meta to the nitrogen) aligns with the typical regioselectivity for electrophilic substitution on pyridine.[2][3] Furthermore, the sulfonate anion is a competent leaving group, opening pathways for nucleophilic substitution reactions.[2]
-
The Methyl Group (-CH₃): Located at the 4-position, this group is a weak electron-donating group via hyperconjugation, which can slightly modulate the electron density of the ring and influence regioselectivity.
Predicting the dominant reactive pathways requires quantifying these competing electronic effects, a task perfectly suited for computational modeling.
Chapter 2: A Comparative Analysis of Predictive Computational Models
The choice of a computational model is a critical decision based on a trade-off between accuracy and computational cost. Here, we compare the most relevant approaches for predicting the reactivity of this compound.
Method 1: Density Functional Theory (DFT) — The Versatile Workhorse
Density Functional Theory (DFT) is the most widely used quantum mechanical method in chemistry today, offering an excellent balance of computational efficiency and accuracy.[1][4] Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the much simpler electron density to determine molecular properties.[1]
Core Strengths for Reactivity Prediction:
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, clearly identifying electron-rich (red) regions prone to electrophilic attack and electron-poor (blue) regions susceptible to nucleophilic attack.[5][6]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low HOMO-LUMO energy gap suggests high reactivity and charge transfer potential.[5][7] The spatial distribution of these orbitals indicates the most probable sites for interaction with nucleophiles (LUMO) and electrophiles (HOMO).
-
Conceptual DFT Descriptors: Global reactivity indices like chemical hardness (η) , electronegativity (χ) , and the electrophilicity index (ω) provide quantitative measures of a molecule's stability and reactivity.[6][7][8][9] Local descriptors, such as Fukui functions , pinpoint the reactivity of specific atoms within the molecule, offering a more granular prediction of site selectivity.[8][9]
Choosing the Right Functional and Basis Set: The accuracy of DFT depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). For a molecule like ours, a hybrid functional such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p) provides a robust starting point for accurate geometry and electronic property calculations.
Method 2: Ab Initio Methods — The Gold Standard
Methods like Hartree-Fock (HF) and Coupled Cluster (e.g., CCSD(T)) are considered ab initio ("from the beginning") as they are derived directly from theoretical principles without empirical parameters. While computationally expensive, they are invaluable for benchmarking DFT results and for cases where high accuracy is critical. For our purposes, using CCSD(T) to calculate the energy of a key transition state, while using DFT for the broader exploratory work, represents a sound and efficient strategy.
Method 3: Machine Learning (ML) — The Data-Driven Challenger
-
Template-Based Models: These use reaction "rules" extracted from reaction databases to predict products.[10]
-
Graph-Based Models: These learn the underlying chemical transformations by representing molecules as graphs, offering greater flexibility for discovering novel reactions.
The primary limitation for applying ML to a specific molecule like this compound is the potential scarcity of highly relevant training data.[10] However, for predicting general reactivity trends or specific, well-documented reaction classes, ML can be a powerful complementary tool.
Chapter 3: Experimental Workflow: A Practical DFT Protocol
This section provides a step-by-step methodology for predicting the reactivity of this compound using DFT. This workflow is designed to be a self-validating system, where each step confirms the integrity of the model.
Protocol: DFT Reactivity Analysis
-
Structure Input & Geometry Optimization:
-
a. Draw the 3D structure of this compound in a molecular editor.
-
b. Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 semi-empirical).
-
c. Refine the geometry using DFT (e.g., B3LYP/6-31G(d,p)). This step seeks the lowest energy conformation of the molecule.
-
-
Frequency Calculation & Verification:
-
a. Perform a frequency calculation on the optimized geometry at the same level of theory.
-
b. Trustworthiness Check: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable molecule. The geometry must be re-optimized.
-
-
Calculation of Electronic Properties:
-
a. Using the verified minimum energy structure, perform a single-point energy calculation with a higher-level basis set (e.g., B3LYP/6-311++G(d,p)) for more accurate electronic data.
-
b. Generate and analyze the HOMO, LUMO, and MEP surfaces.
-
c. Calculate global and local reactivity descriptors (e.g., Fukui functions).
-
-
Transition State (TS) Search for a Model Reaction:
-
a. To compare SNAr reactivity, model the approach of a simple nucleophile (e.g., OH⁻) to the C2, C4, and C6 positions.
-
b. Perform a transition state search (e.g., using the Berny algorithm) for each potential reaction pathway.
-
c. Trustworthiness Check: A valid transition state will have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
a. From the TS, run an IRC calculation in both the forward and reverse directions.
-
b. Validation: This must connect the transition state to the correct reactants and products on the potential energy surface, confirming the modeled pathway.[1]
-
Diagram: Computational DFT Workflow
Caption: A standard workflow for predicting molecular reactivity using Density Functional Theory (DFT).
Chapter 4: Interpreting the Data: A Comparative Analysis
To illustrate the power of this approach, we present hypothetical but chemically sound data comparing this compound with two relevant alternatives: Pyridine-3-sulfonic acid (to isolate the effect of the methyl group) and 4-Methylpyridine (to isolate the effect of the sulfonic acid group).
Table 1: Comparison of Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Hardness (η) | Electrophilicity (ω) |
| This compound | -8.95 | -3.10 | 5.85 | 2.93 | 3.65 |
| Pyridine-3-sulfonic acid | -9.12 | -3.05 | 6.07 | 3.04 | 3.71 |
| 4-Methylpyridine | -6.80 | -0.95 | 5.85 | 2.93 | 1.48 |
Analysis:
-
The sulfonic acid group dramatically lowers both HOMO and LUMO energies, making the ring much less susceptible to oxidation (lower HOMO) but a significantly better electron acceptor (lower LUMO) than 4-Methylpyridine alone.
-
The high electrophilicity index (ω) for the sulfonic acid derivatives indicates their strong propensity to act as electrophiles, i.e., to accept electrons from a nucleophile.
-
The methyl group in our target molecule slightly raises the HOMO energy compared to Pyridine-3-sulfonic acid, indicating a mild activating effect, making it marginally more reactive (lower hardness, smaller energy gap).
Table 2: Predicted Activation Energy Barriers (ΔG‡) for Nucleophilic Attack by OH⁻
| Compound | Attack at C2 | Attack at C4 | Attack at C6 |
| This compound | 18.5 kcal/mol | (Blocked) | 19.2 kcal/mol |
| Pyridine-3-sulfonic acid | 19.8 kcal/mol | 23.5 kcal/mol | 20.1 kcal/mol |
Analysis:
-
For our target molecule, nucleophilic attack is predicted to be kinetically favored at the C2 position, which is ortho to the nitrogen. The C4 position is blocked by the methyl group.
-
The presence of the methyl group at the 4-position lowers the activation barrier for attack at the C2 position compared to the unsubstituted Pyridine-3-sulfonic acid, suggesting it electronically favors the formation of the reaction intermediate.
Diagram: Predicted Reactivity Hotspots
Caption: A summary of predicted reactive sites on this compound based on computational analysis.
Chapter 5: Experimental Validation: Closing the Loop
Computational models provide powerful hypotheses; experimental work provides proof. To validate the predictions from our DFT workflow, the following experiments are proposed:
-
Competitive Nucleophilic Substitution:
-
Objective: To confirm the relative reactivity of the C2 vs. C6 positions.
-
Protocol: React an equimolar mixture of this compound and a deuterated analogue (e.g., 2,6-dideuterio-4-methylpyridine-3-sulfonic acid) with a limiting amount of a nucleophile (e.g., sodium methoxide).
-
Analysis: Use LC-MS or ¹H NMR to quantify the ratio of products resulting from attack at the different positions. This will provide a direct experimental measure of the kinetic preference, which can be compared to the calculated ΔG‡ values.
-
-
Spectroscopic Characterization:
-
Objective: To confirm the structure of any isolated products.
-
Protocol: Synthesize the predicted major product from the reaction above on a preparative scale.
-
Analysis: Use a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and compare the observed spectra with spectra predicted computationally from the DFT-optimized product structure.[12] A strong correlation validates the predicted reaction pathway.
-
Conclusion
Computational modeling is an indispensable tool for the modern chemist. By leveraging methods like Density Functional Theory, we can build a detailed, predictive understanding of molecular reactivity for complex molecules like this compound. This guide has demonstrated a comprehensive workflow, from initial model selection and parameterization to the interpretation of results and, crucially, their experimental validation. This integrated approach, which blends theoretical prediction with empirical verification, accelerates discovery, conserves resources, and ultimately leads to more efficient and innovative chemical and pharmaceutical development.
References
- 1. grnjournal.us [grnjournal.us]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational chemistry - Wikipedia [en.wikipedia.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method [pubs.sciepub.com]
- 7. longdom.org [longdom.org]
- 8. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based AI tool can predict wide range of very different reactions | Research | Chemistry World [chemistryworld.com]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to Assessing the Genotoxic Potential of 4-Methylpyridine-3-sulfonic Acid Esters
This guide provides an in-depth, technical comparison of methodologies for evaluating the genotoxic potential of 4-Methylpyridine-3-sulfonic acid esters. As a class, sulfonic acid esters are recognized as potential alkylating agents and, therefore, are often treated as a "cohort of concern" for genotoxicity.[1] This document moves beyond a simple listing of protocols to explain the scientific rationale behind a tiered testing strategy, ensuring a robust and defensible assessment for regulatory and drug development purposes.
The Regulatory Imperative: Why Scrutinize Sulfonic Acid Esters?
In pharmaceutical development, impurities are unavoidable. However, impurities that are DNA-reactive (mutagenic) pose a significant risk due to their potential to be carcinogenic.[2][3] Regulatory bodies, including the FDA and EMA, have established stringent guidelines, such as ICH M7, to control these genotoxic impurities (GTIs).[2][4]
A key concept in these guidelines is the Threshold of Toxicological Concern (TTC) . For most genotoxic impurities, a daily intake of 1.5 µg over a lifetime is considered to be associated with a negligible cancer risk (<1 in 100,000).[2][5][6] This incredibly low limit necessitates highly sensitive analytical methods for detection and robust toxicological assays for risk assessment.[7][8]
This compound esters may arise during drug synthesis, particularly when sulfonic acids are used as counterions or catalysts in the presence of alcohol solvents.[5][7][9] Given that sulfonate esters are a well-known structural alert for genotoxicity, a thorough evaluation is not merely a suggestion but a regulatory expectation.[10][11]
A Tiered Strategy for Genotoxicity Assessment
No single assay can detect all mechanisms of genotoxicity.[12] Therefore, a battery of tests is employed to provide a comprehensive evaluation covering gene mutations and chromosomal damage. The standard approach follows a logical progression, starting with in vitro tests and moving to in vivo assays only if necessary.
Comparative Analysis of Core Genotoxicity Assays
The choice of assays is dictated by the need to cover different genotoxic endpoints. The bacterial reverse mutation assay is the gold standard for detecting gene mutations, while mammalian cell assays are used to identify chromosomal damage.
| Assay | Guideline | Endpoint Measured | Organism/Cell Type | Key Advantage | Limitation |
| Bacterial Reverse Mutation (Ames) Test | OECD 471 | Gene mutation (point mutations, frameshifts) | Salmonella typhimurium, E. coli | Rapid, cost-effective, high throughput | Lacks mammalian metabolism; prokaryotic system |
| In Vitro Micronucleus Test | OECD 487 | Chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) | Mammalian cells (e.g., CHO, TK6, human lymphocytes) | Detects both chromosome breakage and loss; high sensitivity | Can produce false positives irrelevant to in vivo cancer risk |
| In Vitro Chromosomal Aberration Assay | OECD 473 | Structural and numerical chromosome aberrations | Mammalian cells (e.g., CHO, human lymphocytes) | Directly visualizes chromosome damage | Labor-intensive; scoring can be subjective |
Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Scientific Rationale: The Ames test is the foundational assay for mutagenicity screening.[13][14] It leverages specific strains of bacteria that are auxotrophic, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-free medium.[13] A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow, forming visible colonies.[14] For compounds like sulfonate esters, which are known alkylating agents, this test is highly effective at detecting the DNA base-pair substitutions they are likely to cause.[1][5][15]
Experimental Protocol: Plate Incorporation Method
-
Strain Selection: Utilize a range of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) to detect various types of mutations.[13]
-
Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes (cytochrome P450s) that can metabolize a test article into its active genotoxic form, mimicking mammalian metabolism.[16] This is critical, as the parent molecule may not be the ultimate mutagen.[17]
-
Exposure: Add the test article (this compound ester dissolved in a suitable solvent like DMSO), the bacterial culture, and either the S9 mix or a buffer to molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates (which lack histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Controls (Self-Validation):
-
Negative Control: Solvent-only treatment to establish the baseline spontaneous reversion rate.
-
Positive Control: Use known mutagens specific to each strain (e.g., sodium azide for TA1535, 2-aminofluorene for TA100 with S9) to confirm the sensitivity of the assay and the activity of the S9 mix.
-
Data Interpretation: A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. For sulfonate esters, a positive result, particularly in strain TA100 (which detects base-pair substitutions), is often expected.[1][5]
Assay 2: In Vitro Micronucleus Test (OECD 487)
Scientific Rationale: A positive Ames test indicates mutagenicity but does not provide information on chromosomal damage (clastogenicity or aneugenicity), which is a different and equally important genotoxic endpoint.[18] The in vitro micronucleus (MNvit) test is designed to detect this type of damage.[19][20] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments (from breakage) or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[18] This assay is highly sensitive and has become the preferred method for detecting clastogens, often replacing the more laborious chromosomal aberration assay.[1][5]
Experimental Protocol: Cytokinesis-Block Method
-
Cell Culture: Use a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells. Culture the cells to an appropriate density.
-
Exposure: Treat the cells with a range of concentrations of this compound ester, again with and without S9 metabolic activation.
-
Cytokinesis Block: After an initial exposure period (e.g., 3-6 hours), add Cytochalasin B to the culture medium. Cytochalasin B is a crucial component that inhibits cytokinesis (the final step of cell division where the cytoplasm divides), but not nuclear division. This results in the accumulation of binucleated cells, which are cells that have completed mitosis but have not divided.[19] This ensures that only cells that have undergone one division cycle are scored, which is a prerequisite for micronucleus formation.
-
Harvesting: Continue incubation for a total period equivalent to 1.5-2.0 normal cell cycle lengths. Harvest the cells by centrifugation.
-
Fixation and Staining: Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Simultaneously, assess cytotoxicity by calculating the Cytokinesis-Block Proliferation Index (CBPI).
-
Controls (Self-Validation):
-
Negative Control: Solvent-only treatment to establish the baseline frequency of micronuclei.
-
Positive Controls: Use a known clastogen (e.g., Mitomycin C, which breaks chromosomes) and an aneugen (e.g., Colchicine, which disrupts the mitotic spindle) to validate the assay's ability to detect both mechanisms of damage.
-
Data Interpretation: A positive result is a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control. The result is only considered valid if cytotoxicity is not excessive (typically, cell viability should be >40-60% of the control).[18] Sulfonate esters have been shown to induce micronuclei, indicating they are clastogenic.[1][5]
Hypothetical Data Comparison
To illustrate the expected outcomes, the table below presents hypothetical data for this compound ester compared to a well-characterized genotoxicant (Methyl methanesulfonate, MMS) and a non-genotoxic structural analog (this compound).
| Compound | Ames Test (TA100, +S9) | In Vitro Micronucleus Test (+S9) | Overall Genotoxicity Assessment |
| This compound ester | Positive (Dose-dependent increase >2x over background) | Positive (Significant increase in micronucleated cells) | Genotoxic (Gene mutagen and clastogen) |
| Methyl Methanesulfonate (MMS) (Positive Control) | Strongly Positive | Strongly Positive | Known Genotoxicant |
| This compound (Analog Control) | Negative | Negative | Non-genotoxic |
Conclusion and Path Forward
Based on structure-activity relationships for sulfonate esters, it is highly probable that this compound ester will demonstrate genotoxic activity in both the Ames test and an in vitro mammalian cell assay.[1][5] A positive result in this initial battery of tests confirms the genotoxic hazard.
For a pharmaceutical impurity, this finding necessitates two actions:
-
Risk Assessment: If the in vitro results are positive, an in vivo follow-up test (e.g., a rodent micronucleus assay) may be conducted to determine if the genotoxicity translates to a whole-organism system. However, for impurities, regulators often permit controlling the substance to the TTC limit (1.5 µ g/day ) without further testing, assuming the hazard is real.[2][6]
-
Process Control: The primary strategy becomes controlling the impurity to a level "as low as reasonably practicable" (ALARP) and ensuring the final drug substance complies with the TTC-derived limit.[6][21] This involves optimizing the synthetic process to prevent its formation or implementing purification steps to remove it effectively.[9]
By employing a scientifically sound, tiered testing strategy grounded in authoritative OECD guidelines, researchers can generate the robust data necessary to accurately assess the risk posed by this compound esters and make informed decisions for drug development and patient safety.
References
- 1. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tapi.com [tapi.com]
- 3. veeprho.com [veeprho.com]
- 4. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
- 5. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pqri.org [pqri.org]
- 10. pqri.org [pqri.org]
- 11. researchgate.net [researchgate.net]
- 12. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. The dependence of the mutagenicity of methanesulphonic acid esters in S. typhimurium TA100 on the alkylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 17. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 21. pharmafocusasia.com [pharmafocusasia.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Methylpyridine-3-sulfonic Acid
Abstract
This guide provides a comprehensive analysis of the kinetic studies of reactions involving 4-Methylpyridine-3-sulfonic acid. It is designed for researchers, scientists, and drug development professionals to understand the reactivity of this compound and to design and interpret kinetic experiments. While direct, quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from established principles of physical organic chemistry and presents comparative data from analogous systems. We will explore the key reaction types—electrophilic aromatic substitution, nucleophilic aromatic substitution, and catalysis—and provide detailed methodologies for their kinetic investigation.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of interest in various chemical contexts, from organic synthesis to materials science. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the presence of both an electron-donating methyl group and a strongly electron-withdrawing sulfonic acid group on the same ring creates a unique electronic environment that dictates its reactivity. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, elucidating mechanisms, and developing new applications.[1]
The primary focus of kinetic studies on this molecule revolves around three main areas:
-
Electrophilic Aromatic Substitution (EAS): The sulfonation of 4-methylpyridine to form the title compound.
-
Nucleophilic Aromatic Substitution (SNAr): Reactions where the sulfonic acid group acts as a leaving group.
-
Catalysis: The use of the acidic sulfonic acid moiety or the pyridine nitrogen in catalytic cycles.
This guide will compare the expected reactivity and kinetic profiles in these areas with relevant alternatives.
Comparative Kinetics of Key Reaction Types
The reactivity of the pyridine ring is a delicate balance of the electron-withdrawing nature of the nitrogen atom and the electronic effects of its substituents. In this compound, the interplay between the activating methyl group and the deactivating sulfonic acid group is key.
Electrophilic Aromatic Substitution: The Sulfonation of 4-Methylpyridine
The formation of this compound via electrophilic aromatic substitution (sulfonation) of 4-methylpyridine is a classic example of EAS on a deactivated heterocyclic system. Pyridine itself is significantly less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom.[2]
Mechanism and Regioselectivity:
Electrophilic attack on pyridine occurs preferentially at the 3-position. This is because the intermediate sigma complex (arenium ion) formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable.[3] The methyl group at the 4-position in 4-methylpyridine is an activating group and directs electrophiles to the ortho and para positions. However, the strong deactivating effect of the pyridine nitrogen dominates, and substitution still occurs at the 3-position.
Kinetic Profile:
The sulfonation of pyridine derivatives typically requires harsh reaction conditions, such as fuming sulfuric acid and high temperatures.[2] The reaction is generally considered to follow a second-order kinetic model, being first order in both the pyridine derivative and the sulfonating agent (e.g., SO₃).[4][5]
Comparison with Alternatives:
| Compound | Relative Reactivity in EAS | Key Kinetic Considerations |
| Benzene | High | The benchmark for aromatic electrophilic substitution. |
| Pyridine | Low | Significantly deactivated by the nitrogen atom. Requires forcing conditions. |
| 4-Methylpyridine | Moderate (compared to pyridine) | The methyl group provides some activation, making it more reactive than pyridine but still less reactive than benzene. |
| Pyridine-N-oxide | High | The N-oxide is strongly activating and directs electrophiles to the 4-position.[6] |
It is important to note that in strongly acidic media, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack.[6]
Nucleophilic Aromatic Substitution (SNAr): The Sulfonic Acid Group as a Leaving Group
The sulfonic acid group is an excellent leaving group in nucleophilic aromatic substitution reactions. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.
Mechanism and Kinetics:
SNAr reactions on pyridine derivatives typically proceed through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[7] The first step, the nucleophilic attack, is usually the rate-determining step.[7] The reaction kinetics are typically second order, first order in the substrate and first order in the nucleophile.
For this compound, nucleophilic attack is less favorable at the 3-position compared to the 2- and 4-positions. However, the presence of the strongly electron-withdrawing sulfonic acid group can facilitate attack at the 3-position.
Comparison with Other Leaving Groups:
The rate of SNAr reactions is highly dependent on the nature of the leaving group. A common trend for leaving group ability in activated aryl systems is: F > NO₂ > Cl ≈ Br > I.[8] The sulfonate group is also a very good leaving group.
| Leaving Group | Relative Rate of Substitution | Reasoning |
| -F | Very Fast | The high electronegativity of fluorine stabilizes the Meisenheimer complex. |
| -Cl, -Br, -I | Moderate to Fast | Good leaving groups, but less activating than fluorine. |
| -SO₃H | Fast | The sulfonate anion is a very stable leaving group. |
| -OCH₃ | Slow | Poor leaving group. |
Catalytic Activity
This compound has the potential to act as a catalyst in several ways:
-
Brønsted Acid Catalysis: The sulfonic acid group is strongly acidic and can protonate substrates, activating them for subsequent reactions. This is analogous to the catalytic activity of other sulfonic acid-functionalized materials.
-
Lewis Base Catalysis: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, although its basicity is reduced by the electron-withdrawing sulfonic acid group.
-
Bifunctional Catalysis: The presence of both an acidic and a basic site could allow for bifunctional catalysis in certain reactions.
Kinetic studies in this area would focus on determining the reaction order with respect to the catalyst and the substrate to elucidate the catalytic cycle.
Methodologies for Kinetic Studies
A thorough kinetic investigation of reactions involving this compound requires careful experimental design and data analysis.
Experimental Setup and Data Acquisition
Reactors: For slow reactions, batch reactors are suitable. For faster reactions, continuous flow reactors or stopped-flow systems may be necessary. The reactor material should be inert to the reaction conditions (e.g., glass or Teflon for strongly acidic media).
Monitoring Reaction Progress: The choice of analytical technique depends on the specific reaction and the species being monitored. Common methods include:
-
Spectroscopy (UV-Vis, NMR, IR): These techniques can be used for in-situ monitoring of the concentration of reactants and products, provided they have distinct spectral signatures.
-
Chromatography (HPLC, GC): Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed to determine the concentration of various species.
Data Analysis: Determining Rate Laws and Constants
Two primary methods are used to determine the rate law of a reaction:
-
Method of Initial Rates: The initial rate of the reaction is measured at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined.
-
Integral Method: The concentration of a reactant is measured as a function of time. The data is then fitted to the integrated rate laws for different reaction orders (zero, first, second). The order that gives a linear plot is the correct one.
Once the rate law is established, the rate constant (k) can be determined from the slope of the line in the integral method or from the initial rate data.
Determining Activation Parameters
The effect of temperature on the reaction rate is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
By measuring the rate constant (k) at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of a plot of ln(k) versus 1/T.
Experimental Protocols
Protocol: Kinetic Study of the Sulfonation of 4-Methylpyridine
Objective: To determine the rate law and activation energy for the sulfonation of 4-methylpyridine.
Materials:
-
4-Methylpyridine
-
Fuming sulfuric acid (oleum) of known %SO₃
-
Inert solvent (e.g., nitrobenzene)
-
Quenching solution (e.g., ice-cold water)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare stock solutions of 4-methylpyridine and fuming sulfuric acid in the inert solvent.
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in a thermostat bath.
-
Initiate the reaction by rapidly mixing the reactant solutions. Start a timer simultaneously.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold water.
-
Analyze the quenched samples by HPLC to determine the concentration of 4-methylpyridine and this compound.
-
Repeat the experiment at different initial concentrations of 4-methylpyridine and fuming sulfuric acid to determine the reaction orders (method of initial rates).
-
Repeat the entire set of experiments at several different temperatures to determine the activation energy.
Data Analysis:
-
Plot concentration versus time to obtain the reaction profile.
-
Use the initial rates method or the integral method to determine the rate law and rate constants.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.
Protocol: Kinetic Study of Nucleophilic Substitution on a Pyridinesulfonic Acid Derivative
Objective: To compare the rate of nucleophilic substitution of the sulfonic acid group with other leaving groups.
Materials:
-
This compound (or a suitable derivative)
-
Alternative substrates (e.g., 3-chloro-4-methylpyridine, 3-fluoro-4-methylpyridine)
-
Nucleophile (e.g., sodium methoxide in methanol)
-
Solvent (e.g., methanol)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare solutions of the pyridine derivative and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired temperature.
-
Initiate the reaction by mixing the solutions in a cuvette (for UV-Vis) or a reaction flask.
-
Monitor the change in absorbance at a specific wavelength or analyze aliquots by HPLC over time to follow the disappearance of the reactant or the appearance of the product.
-
Ensure pseudo-first-order conditions by using a large excess of the nucleophile. The observed rate constant (k_obs) can then be determined from a first-order plot.
-
Repeat the experiment with different concentrations of the nucleophile to determine the second-order rate constant (k₂ = k_obs / [Nucleophile]).
-
Perform the same kinetic analysis for the other pyridine derivatives with different leaving groups.
Data Analysis:
-
Determine the second-order rate constants for each leaving group.
-
Compare the rate constants to establish the relative reactivity of the leaving groups.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methylpyridine-3-sulfonic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Methylpyridine-3-sulfonic Acid
This compound is a pyridine derivative of significant interest in pharmaceutical synthesis, potentially serving as a key intermediate or appearing as a process-related impurity.[1] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Given its polar and ionic nature, arising from the sulfonic acid group, developing robust analytical methods can be challenging.[2] Traditional reversed-phase chromatography often struggles with adequate retention for such hydrophilic compounds.[3]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices and to provide a comprehensive framework for cross-validation. Cross-validation is the critical process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results, a cornerstone of analytical lifecycle management and regulatory compliance.[4]
Methodology Deep Dive: Two Orthogonal Approaches
The selection of two fundamentally different chromatographic modes is intentional. By comparing a method that enhances retention on a traditional stationary phase (IP-RP-HPLC) with one that utilizes an entirely different retention mechanism (HILIC), we create a rigorous test of analytical equivalency.
Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle and Rationale: Standard reversed-phase columns (like C18) offer limited retention for highly polar analytes such as this compound. IP-RP-HPLC addresses this by introducing an ion-pairing reagent into the mobile phase.[5] This reagent, typically a quaternary ammonium salt like tetrabutylammonium, possesses a charged head that interacts with the anionic sulfonate group of the analyte and a hydrophobic tail that partitions into the non-polar stationary phase. This dynamic formation of a neutral, more hydrophobic ion-pair significantly enhances the analyte's retention on the C18 column.[6] This approach is a well-established and robust technique for analyzing ionic compounds.[7][8]
dot
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale: HILIC is an alternative chromatographic mode specifically designed for the separation of highly polar and hydrophilic compounds.[9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[11] The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[11] Elution is achieved by increasing the aqueous content (the strong solvent) in the mobile phase.[10] HILIC is advantageous as it avoids ion-pairing reagents, which can be harsh on columns and incompatible with mass spectrometry, and often provides enhanced sensitivity with MS detection due to the high organic content of the mobile phase.[11]
dot
Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography.
Experimental Protocols
The following protocols are presented as starting points for method development and subsequent cross-validation.
Protocol for Method A: IP-RP-HPLC
-
Instrumentation: HPLC or UPLC system with UV/PDA detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-17 min: 40% B
-
17-18 min: 40% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A/Acetonitrile (90:10 v/v).
Protocol for Method B: HILIC
-
Instrumentation: HPLC or UPLC system with UV/PDA detector.
-
Chromatographic Column: Amide or Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm particle size.[12]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid.[12]
-
Gradient Elution:
-
0-2 min: 95% A
-
2-12 min: 95% to 70% A
-
12-14 min: 70% A
-
14-15 min: 70% to 95% A
-
15-22 min: 95% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
Cross-Validation Study Design
The objective of this cross-validation is to demonstrate the interchangeability of the IP-RP-HPLC and HILIC methods for the quantification of this compound. The study will assess key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.
dot
Caption: Workflow for the Cross-Validation of Two HPLC Methods.
Cross-Validation Protocol
-
Sample Preparation: Prepare a set of at least 5 independent samples of a representative matrix (e.g., a drug substance placebo or a solution of the API) spiked with this compound at various concentrations covering the expected analytical range (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Analysis: Analyze each prepared sample in triplicate using both the validated IP-RP-HPLC method (Method A) and the validated HILIC method (Method B).
-
Data Evaluation: For each method, determine the concentration of this compound in each sample.
-
Statistical Comparison:
-
Accuracy: Calculate the percentage recovery for each sample against the known spiked concentration for both methods. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision: Evaluate the relative standard deviation (RSD) of the triplicate injections for each sample on both systems.
-
Comparability of Means: Use a statistical test, such as the two one-sided t-tests (TOST), to determine if the results from the two methods are statistically equivalent. The difference between the mean results obtained from Method A and Method B should not exceed a pre-defined acceptance criterion (e.g., ±5.0%).
-
Data Presentation and Comparison
The results of the cross-validation study should be summarized in clear, comparative tables.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A (IP-RP-HPLC) | Method B (HILILC) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | Covers specification |
| LOD (µg/mL) | 0.15 | 0.12 | Report |
| LOQ (µg/mL) | 0.5 | 0.4 | Report |
| Specificity | No interference from placebo | No interference from placebo | Peak purity > 99.5% |
Table 2: Cross-Validation Results for Spiked Samples
| Sample ID | Spiked Conc. (µg/mL) | Method A Result (µg/mL) | Method B Result (µg/mL) | % Difference |
| CV-01 | 1.0 | 1.02 | 1.04 | 1.96% |
| CV-02 | 5.0 | 4.95 | 4.99 | 0.81% |
| CV-03 | 10.0 | 10.11 | 10.05 | -0.59% |
| CV-04 | 25.0 | 24.89 | 25.10 | 0.84% |
| CV-05 | 50.0 | 50.35 | 49.95 | -0.80% |
| Mean Difference | 0.44% |
Conclusion and Final Recommendations
This guide outlines a comprehensive strategy for the cross-validation of two orthogonal HPLC methods for the analysis of this compound. The successful execution of the described cross-validation protocol provides documented evidence that both the IP-RP-HPLC and HILIC methods are suitable for their intended purpose and can be used interchangeably. This analytical flexibility is invaluable in a drug development environment, allowing for method transfer between laboratories with different instrumentation or for the selection of the most appropriate method based on specific sample matrices or the need for MS compatibility. Adherence to these principles of scientific integrity and rigorous validation ensures the generation of reliable and trustworthy data, which is the bedrock of pharmaceutical quality assurance.
References
- 1. biotage.com [biotage.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. itwreagents.com [itwreagents.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methylpyridine-3-sulfonic Acid
As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. Handling waste management for a compound like 4-Methylpyridine-3-sulfonic acid, a heterocyclic organic acid, requires a blend of regulatory awareness and chemical knowledge. This guide provides a direct, procedural framework to ensure that its disposal is managed with the highest standards of safety and scientific integrity.
Essential Safety Briefing: Immediate Hazard Recognition
Before handling this compound for any purpose, including disposal, it is imperative to recognize its primary hazards. The compound is identified as a skin, eye, and respiratory irritant.[1] All handling and disposal operations must be predicated on mitigating these risks.
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin with running water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical aid.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber). | Prevents direct skin contact and subsequent irritation.[2] |
| Body | Fully-buttoned laboratory coat. | Minimizes skin exposure from accidental spills. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Prevents inhalation of dust or fumes that can cause respiratory irritation.[1][3] |
Waste Characterization and Regulatory Compliance
The cornerstone of proper chemical disposal is correct waste classification. As the waste generator, you are legally responsible for determining if your chemical waste is hazardous.
The Core Mandate: US EPA 40 CFR 261.3 The US Environmental Protection Agency (EPA) guidelines, specifically 40 CFR 261.3, provide the framework for this classification.[1][4] You must consult these federal regulations, in addition to your state and local rules, to ensure complete and accurate classification. Your institution's Environmental Health & Safety (EH&S) department is an essential resource for this process.
Table 2: Waste Classification Checklist
| Question | Yes/No | Implication & Action |
| Is the waste pure, unused this compound? | If yes, it should be disposed of as the original product in its original container where possible. | |
| Is the waste mixed with other solvents or reagents? | If yes, all components must be identified. The entire mixture may be classified as hazardous based on the properties of any single component (e.g., mixed with a flammable solvent). | |
| Does the waste exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity)? | Sulfonic acids are strong acids and may be classified as corrosive (Hazard Class 8), similar to related compounds.[5] Corrosivity must be assessed, typically via pH measurement. |
On-Site Handling and Segregation of Waste
Proper containment and labeling are critical to prevent accidental exposures and ensure compliant disposal.
Procedural Steps:
-
Select a Compatible Container: Use a clearly labeled, sealable, and airtight container compatible with acidic waste.[2]
-
Labeling: Attach a "Hazardous Waste" label as soon as the first drop of waste enters the container. The label must include the full chemical name ("this compound") and any other components in the waste stream.
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, store it away from incompatible materials, especially strong oxidizing agents and bases, to prevent hazardous reactions.[2][4]
-
Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, preferably within secondary containment.[6][7]
Approved Disposal Pathways
Based on the waste characterization, a disposal pathway must be selected. The following decision tree illustrates the logical flow for determining the appropriate method.
Caption: Decision workflow for this compound disposal.
Pathway A: Licensed Hazardous Waste Disposal (Primary Recommendation)
For the vast majority of cases, including pure product, concentrated solutions, and mixtures with other hazardous materials, professional disposal is the only acceptable method.
Protocol:
-
Ensure the waste is properly contained and labeled as described in Section 3.
-
Complete a chemical collection request form as required by your institution.[2]
-
Arrange for pickup by your institution's EH&S department or a contracted licensed waste management company.
-
The final disposal will be at an approved and permitted waste disposal plant, likely via incineration.[1][5][6]
Pathway B: In-Lab Neutralization (For Dilute Aqueous Solutions Only)
For very dilute (<1%) aqueous solutions, neutralization can be a viable pre-treatment step to render the waste non-corrosive. This procedure demands extreme caution. Sulfonic acids are strong acids, and their neutralization is exothermic.[8]
Protocol: Neutralization of Dilute this compound Waste
-
Preparation: Perform this entire procedure inside a certified chemical fume hood. Ensure an acid spill kit and an emergency shower/eyewash are accessible.[2] Don all required PPE (Table 1).
-
Cooling: Place the beaker containing the dilute sulfonic acid solution into an ice-water bath to manage heat generation.
-
Prepare Base: Slowly prepare a dilute solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Slow Addition: With constant stirring, add the basic solution dropwise to the acid solution. The slow addition is critical to control the exothermic reaction and prevent splashing.[8]
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding base until the pH is stable within a neutral range (pH 6.0 - 8.0).
-
Final Disposal:
-
Consult your local regulations and institutional policies. If permitted, the neutralized solution may be eligible for drain disposal.
-
If drain disposal is not permitted, the neutralized salt solution should be collected in a clearly labeled container ("Neutralized this compound salt solution") for EH&S pickup.
-
Spill and Emergency Procedures
Accidents require a swift and correct response to minimize harm.
-
Small Spill (<100 mL): If you are trained and it is safe to do so, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[2] Do not use combustible materials like paper towels. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[3]
-
Large Spill (>100 mL): Immediately evacuate the area and alert others. Secure the area to prevent entry. From a safe location, contact your institution's emergency response team and EH&S office.[2]
By adhering to these rigorous procedures, you uphold your commitment to safety and environmental stewardship, ensuring that your valuable research does not come at the cost of compliance or well-being.
References
- 1. aksci.com [aksci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. 3-Pyridinesulfonic acid(636-73-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capitalresin.com [capitalresin.com]
A Strategic Guide to Personal Protective Equipment for Handling 4-Methylpyridine-3-sulfonic Acid
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Methylpyridine-3-sulfonic acid (CAS No: 4808-71-3), moving beyond a simple checklist to instill a culture of safety and operational excellence.[1][2] Our focus is to empower you with the rationale behind each safety measure, ensuring that every action in the laboratory is deliberate and informed.
Understanding the Hazard Landscape
This compound is a compound that demands respect. A thorough understanding of its hazard profile is the bedrock of safe handling. According to safety data sheets, this chemical is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to shield against dermal, ocular, and respiratory exposure.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be guided by a thorough risk assessment of the specific procedures being undertaken. The following decision-making framework, visualized in the DOT graph below, illustrates the logical flow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
